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4-(Piperazin-1-yl)benzamide hydrochloride Documentation Hub

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  • Product: 4-(Piperazin-1-yl)benzamide hydrochloride
  • CAS: 1235488-40-0

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 4-(Piperazin-1-yl)benzamide hydrochloride

This technical guide is structured to serve as a definitive reference for the characterization, synthesis, and handling of 4-(Piperazin-1-yl)benzamide hydrochloride . It prioritizes chemical logic, experimental reproduci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a definitive reference for the characterization, synthesis, and handling of 4-(Piperazin-1-yl)benzamide hydrochloride . It prioritizes chemical logic, experimental reproducibility, and structural validation.[1][2]

Executive Summary

4-(Piperazin-1-yl)benzamide hydrochloride is a critical pharmacophore scaffold used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) inhibitors, and kinase modulators.[2] Its structure combines a polar benzamide "head" (often acting as a hydrogen bond donor/acceptor in enzyme pockets) with a piperazine "tail" that improves solubility and pharmacokinetic profiles.

This guide details the molecular metrics, validated synthesis routes, and analytical fingerprints required for its identification and utilization in drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Molecular Metrics

The compound exists as a hydrochloride salt, which significantly alters its molecular weight and solubility profile compared to the free base.[1][2]

PropertyFree BaseMonohydrochloride Salt
IUPAC Name 4-(1-Piperazinyl)benzamide4-(1-Piperazinyl)benzamide monohydrochloride
CAS Number 116290-73-4Referenced as HCl salt of 116290-73-4
Formula C₁₁H₁₅N₃OC₁₁H₁₅N₃O[3] · HCl
Molecular Weight 205.26 g/mol 241.72 g/mol
Appearance Off-white solidWhite crystalline solid
Solubility DMSO, MethanolWater (>20 mg/mL), DMSO, PBS
Structural Connectivity & Protonation Logic

The molecule features three nitrogen atoms with distinct electronic environments. Understanding the basicity (pKa) of these sites is crucial for salt formation and binding affinity.

  • Amide Nitrogen: Non-basic due to resonance with the carbonyl.

  • Anilinic Nitrogen (N4): Attached to the phenyl ring. Its lone pair is delocalized into the aromatic system (resonance), drastically lowering its basicity.[1][2]

  • Distal Nitrogen (N1): A secondary aliphatic amine. This is the most basic site (pKa ~8.5–9.5) and the exclusive site of protonation in the monohydrochloride salt.

ChemicalStructure Benzene Benzene Ring (Lipophilic Core) Amide Benzamide Group (H-Bond Donor/Acceptor) Benzene->Amide C-C Bond Piperazine Piperazine Ring (Solubilizing Tail) Piperazine->Benzene N-C Bond (Anilinic N) HCl HCl (Protonates Distal N) HCl->Piperazine Ionic Interaction (at Distal N)

Figure 1: Structural segmentation of 4-(Piperazin-1-yl)benzamide HCl showing the site of salt formation.

Synthesis & Reaction Engineering

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most robust route involves the displacement of a leaving group (fluorine or chlorine) on the benzamide core by piperazine.

Reaction Scheme: 4-Fluorobenzamide + Piperazine (excess) → 4-(Piperazin-1-yl)benzamide + HF

Critical Process Parameters (CPPs):

  • Stoichiometry: Use 3–5 equivalents of piperazine. This is non-negotiable. Using 1 equivalent will lead to the formation of the "bis" impurity (one piperazine bridging two benzamide rings), which is insoluble and difficult to remove.[1]

  • Solvent: Water (reflux) or DMSO (100°C). Water is preferred for "Green Chemistry" applications, as the product often precipitates upon cooling or salting out.[1][2]

  • Leaving Group: Fluorine (4-Fluorobenzamide) reacts significantly faster than chlorine due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Validated Experimental Protocol

Note: This protocol produces the monohydrochloride salt.

  • Charge: To a round-bottom flask, add 4-Fluorobenzamide (1.0 eq) and Piperazine (4.0 eq).

  • Solvent: Add water (10 volumes relative to benzamide mass).

  • Reaction: Heat to reflux (100°C) for 12–16 hours. Monitor by HPLC or TLC (mobile phase 10% MeOH in DCM).

  • Workup (Free Base): Cool to room temperature. The excess piperazine remains in solution. If the product precipitates, filter it.[1][2] If not, extract with n-Butanol or DCM.[1][2]

  • Salt Formation:

    • Dissolve the crude free base in Ethanol.

    • Add 1.1 eq of HCl (4M in dioxane or concentrated aqueous) dropwise at 0°C.

    • A white precipitate (the HCl salt) will form immediately.

  • Isolation: Filter the solid, wash with cold ethanol and diethyl ether. Dry under vacuum at 45°C.

SynthesisWorkflow Start Start: 4-Fluorobenzamide Reaction Reaction: Reflux in Water (16h) S_NAr Mechanism Start->Reaction Reagent Reagent: Piperazine (4.0 eq) Reagent->Reaction Check Checkpoint: Check for Bis-Impurity Reaction->Check Isolation Isolation: Extract Free Base Check->Isolation Pass Salting Salt Formation: Add HCl/EtOH Isolation->Salting Final Final Product: HCl Salt (White Solid) Salting->Final

Figure 2: Step-by-step synthesis workflow emphasizing the critical impurity checkpoint.

Analytical Characterization

To certify the identity of the compound, the following spectral data must be met.

Proton NMR (1H-NMR)

Solvent: DMSO-d6

  • Aromatic Region: Two doublets (AA'BB' system) at roughly δ 7.8 ppm (2H, adjacent to amide) and δ 7.0 ppm (2H, adjacent to piperazine).[1][2]

  • Amide: Broad singlets at δ 7.2 and δ 7.8 ppm (exchangeable with D₂O).

  • Piperazine (Salt Form):

    • The protons near the positively charged nitrogen (distal) will shift downfield.

    • Look for broad multiplets or triplets at δ 3.2–3.5 ppm .

  • Ammonium: A broad singlet at δ 9.0+ ppm usually indicates the HCl salt proton (NH₂⁺).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 206.13 m/z (Calculated for C₁₁H₁₆N₃O⁺).

  • Note: The chloride counter-ion is not observed in positive mode MS, but its presence is inferred by the physical state and elemental analysis.[1][2]

Handling, Stability & Solubility

Solubility Profile

The conversion to the hydrochloride salt is specifically intended to address the poor aqueous solubility of the free base.

SolventSolubility (HCl Salt)Usage Note
Water High (>20 mg/mL)Ideal for biological assays.
DMSO High (>50 mg/mL)Standard for stock solutions (10-100 mM).
Ethanol ModerateGood for recrystallization.
DCM/Hexane NegligibleUsed for washing/precipitation.
Stability
  • Hygroscopicity: HCl salts of secondary amines can be hygroscopic. Store in a desiccator at -20°C for long-term retention.

  • Solution Stability: Aqueous solutions should be prepared fresh or frozen. The amide bond is stable at neutral pH but can hydrolyze to the carboxylic acid (4-(piperazin-1-yl)benzoic acid) under strong acidic/basic conditions over time.

References

  • Chemical Identity: PubChem. 4-(1-Piperazinyl)benzamide (Compound Summary). National Library of Medicine. Link[2]

  • Synthetic Methodology: Organic Process Research & Development. "Scalable Synthesis of Piperazinyl-Benzamide Intermediates via S_NAr." (General Reference for SnAr on Fluorobenzamides). Link

  • Related Pharmacophores: FDA Access Data. Niraparib (Zejula) Chemistry Review. (Illustrates the utility of the piperazine-phenyl-amide scaffold). Link

  • Salt Properties: Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][2] Wiley-VCH. (Authoritative text on HCl salt selection). Link

Sources

Exploratory

An In-Depth Technical Guide to the Key Functional Groups in 4-(Piperazin-1-yl)benzamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Piperazin-1-yl)benzamide hydrochloride is a molecule of significant interest in medicinal chemistry and drug development. Its structural fra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)benzamide hydrochloride is a molecule of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a benzamide moiety linked to a piperazine ring, makes it a versatile scaffold for interacting with various biological targets.[1][2] The hydrochloride salt form of this compound enhances its stability and solubility, crucial properties for pharmaceutical formulations.[3][4][5][6] This technical guide provides an in-depth analysis of the key functional groups within 4-(Piperazin-1-yl)benzamide hydrochloride, detailing their chemical significance and the analytical methodologies used for their characterization. Understanding the interplay of these functional groups is paramount for researchers aiming to leverage this molecule's potential in therapeutic applications.

The core structure consists of a benzamide group, a piperazine ring, and a hydrochloride salt. Each of these components imparts distinct physicochemical properties to the molecule, influencing its reactivity, bioavailability, and interaction with biological systems. This guide will dissect each functional group, offering insights into their roles and the experimental techniques best suited for their investigation.

Molecular Structure and Core Functional Groups

The systematic IUPAC name for this compound is 4-(piperazin-1-yl)benzamide hydrochloride. Its molecular formula is C₁₁H₁₆ClN₃O.[7] The fundamental structure is comprised of three key functional groups that dictate its chemical behavior and potential as a pharmaceutical agent.

Caption: Molecular structure of 4-(Piperazin-1-yl)benzamide hydrochloride highlighting the key functional groups.

The Benzamide Group

The benzamide moiety consists of a benzene ring attached to an amide functional group (-C(=O)NH₂). This group is a cornerstone of many pharmacologically active compounds.

Significance:

  • Structural Rigidity and Planarity: The benzene ring provides a rigid scaffold, while the amide group exhibits partial double bond character, leading to a planar configuration. This geometry is crucial for specific binding interactions with biological targets.

  • Hydrogen Bonding: The amide group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). These features are critical for molecular recognition and binding to proteins and enzymes.

  • Aromatic Interactions: The benzene ring can participate in π-π stacking and hydrophobic interactions with aromatic residues in protein binding pockets.

The Piperazine Ring

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In this molecule, it acts as a linker between the benzamide group and can be a key pharmacophore. The piperazine moiety is a common feature in many approved drugs due to its favorable physicochemical properties.[2][8]

Significance:

  • Basicity and Protonation: The two nitrogen atoms of the piperazine ring are basic. At physiological pH, one or both nitrogen atoms can be protonated, which influences the molecule's overall charge, solubility, and ability to cross biological membranes.

  • Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which can undergo ring flipping. This conformational flexibility can be advantageous for optimizing interactions with a binding site.

  • Pharmacokinetic Properties: The inclusion of a piperazine ring often improves the aqueous solubility and oral bioavailability of a drug candidate. It can also serve as a site for metabolic modification.

The Hydrochloride Salt

The hydrochloride (HCl) salt is formed by the reaction of the basic piperazine nitrogen with hydrochloric acid. The use of hydrochloride salts is a common strategy in pharmaceutical development.[3][4][5][6][9]

Significance:

  • Enhanced Solubility and Dissolution Rate: Converting a basic drug into its hydrochloride salt significantly increases its aqueous solubility.[4][5][6][9] This is a critical factor for oral drug administration, as it can lead to improved absorption and bioavailability.[3][5][9]

  • Improved Stability and Shelf-life: Hydrochloride salts are often crystalline solids that are more stable and have a longer shelf-life compared to the free base form.[3][4][5] They are less susceptible to degradation from factors like oxidation.[4][5]

  • Ease of Handling and Formulation: The solid, crystalline nature of hydrochloride salts simplifies manufacturing processes such as milling, blending, and tablet compression.[4]

Analytical Characterization of Functional Groups

A multi-technique approach is essential for the comprehensive characterization of 4-(Piperazin-1-yl)benzamide hydrochloride. The following experimental protocols provide a framework for elucidating the structural features and properties of each functional group.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation Sample 4-(Piperazin-1-yl)benzamide hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Confirmation FTIR->Functional_Groups MS->Structure Purity Purity Assessment UVVis->Purity

Caption: A typical analytical workflow for the characterization of 4-(Piperazin-1-yl)benzamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[10]

Experimental Protocol: ¹H and ¹³C NMR Analysis [10]
  • Sample Preparation: Dissolve 5-10 mg of 4-(Piperazin-1-yl)benzamide hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

    • Sufficient signal-to-noise is usually achieved with 16-32 scans.

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire the spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay - FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected Spectral Features and Interpretation
Functional GroupExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
Benzamide Aromatic protons on the benzene ring (typically in the range of 7.0-8.0 ppm). Amide protons (-NH₂) may appear as a broad singlet.Carbonyl carbon (C=O) around 165-175 ppm. Aromatic carbons in the range of 110-160 ppm.
Piperazine Protons on the piperazine ring (typically in the range of 2.5-4.0 ppm). The chemical shifts will be influenced by the attachment to the benzene ring and protonation state.[10]Carbons of the piperazine ring typically appear in the range of 40-55 ppm.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Expected Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Benzamide N-H stretch (primary amide)Two bands typically in the range of 3170-3370 cm⁻¹.[11]
C=O stretch (amide I)Strong absorption in the range of 1630-1680 cm⁻¹.[11]
N-H bend (amide II)Around 1515-1570 cm⁻¹.[11]
C-N stretchAround 1400 cm⁻¹.
Aromatic C-H stretchAbove 3000 cm⁻¹.
Aromatic C=C stretchPeaks in the 1450-1600 cm⁻¹ region.
Piperazine C-H stretchIn the region of 2800-3000 cm⁻¹.
N-H stretch (secondary amine salt)Broad absorption in the 2200-3000 cm⁻¹ range due to the ammonium salt.
C-N stretchIn the range of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.[10]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is well-suited for this type of molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Expected Mass Spectrometric Data
  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of 4-(piperazin-1-yl)benzamide. The expected m/z for the [M+H]⁺ ion would be approximately 206.1288.[12]

  • Fragmentation Pattern: The molecule may fragment at the bonds connecting the functional groups. Common fragmentation patterns could involve the loss of the amide group or cleavage of the piperazine ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzamide group.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the solvent blank and one for the sample solution.

    • Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

Expected UV-Vis Absorption

The benzamide chromophore is expected to exhibit characteristic absorption bands in the UV region. The exact position and intensity of the absorption maxima (λ_max) will depend on the solvent and the electronic environment of the chromophore. For benzamide itself, absorption maxima are typically observed around 225 nm and 265 nm. The piperazine substituent may cause a slight shift in these absorption bands.

Conclusion

The functional groups of 4-(Piperazin-1-yl)benzamide hydrochloride—the benzamide moiety, the piperazine ring, and the hydrochloride salt—each play a crucial role in defining its chemical and pharmacological properties. A thorough understanding of these groups, facilitated by the analytical techniques outlined in this guide, is essential for researchers and scientists in the field of drug development. The synergistic application of NMR, FT-IR, MS, and UV-Vis spectroscopy provides a comprehensive characterization of this molecule, enabling its effective utilization in the design and synthesis of new therapeutic agents.

References
  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • MLJDental. (2024, October 4). What is Hydrochloride Utilized for in Tablets?.
  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
  • Unknown Author. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
  • Unknown Author. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Benchchem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets? - Livres blancs informatiques.
  • Abou-Ouf, A. M., Walash, M. I., Rizk, M. S., & Ibrahim, F. A. (1979). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. Journal of the Association of Official Analytical Chemists, 62(5), 1138–1140.
  • Vidya ITI. (n.d.). What is Hydrochloride Made Use Of for in Tablets?.
  • PubMed. (1979). Spectrophotometric determination of piperazine and its salts in pharmaceuticals.
  • EvitaChem. (n.d.). 4-(1-Piperazinyl)benzamide (EVT-386531).
  • ACS Publications. (1960). Ultraviolet Spectrophotometric Analysis of Solutions of Benzonitrile and Benzamide.
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • PubChemLite. (n.d.). 4-(piperazin-1-yl)benzamide hydrochloride (C11H15N3O).
  • Taylor & Francis Online. (2023, September 27). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Semantic Scholar. (2014, August 26). Thermal, spectroscopic and DFT studies of solid benzamide.
  • ChemScene. (n.d.). 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride.
  • Unknown Author. (2025, August 7). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride.
  • BLD Pharm. (n.d.). 4-(Piperazin-1-yl)benzamide hydrochloride.
  • PMC. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity.
  • Benchchem. (n.d.). 4-(Piperazin-1-yl)phenol dihydrochloride.
  • BindingDB. (n.d.). BDBM50101277 4-{(4-Benzyl-piperazin-1-yl)-[(Z)-phenylimino]-methyl}-N,N-diethyl-benzamide::CHEMBL49144.
  • Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • BindingDB. (n.d.). BDBM21407 4-(4-benzoylpiperazin-1-yl)-N-[(4-{[(2R)-4-(dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene)sulfonyl]benzamide::Piperazine analogue, 20.
  • PubChemLite. (n.d.). 4-amino-n-(2-(4-(3,3-diphenylpropyl)-1-piperazinyl)ethyl)benzamide hydrochloride hydrate (C28H34N4O).
  • Unknown Author. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling 4-(Piperazin-1-yl)benzamide HCl with carboxylic acids

This guide outlines the optimized reaction conditions for coupling 4-(Piperazin-1-yl)benzamide hydrochloride with carboxylic acids. It is designed for medicinal chemists requiring high-fidelity protocols that account for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized reaction conditions for coupling 4-(Piperazin-1-yl)benzamide hydrochloride with carboxylic acids. It is designed for medicinal chemists requiring high-fidelity protocols that account for the specific solubility and reactivity profile of piperazine salts.

Title: Advanced Protocol for Amide Coupling of 4-(Piperazin-1-yl)benzamide HCl

Executive Summary & Strategic Analysis

The coupling of 4-(Piperazin-1-yl)benzamide HCl presents two specific chemical challenges that distinguish it from standard amine couplings:

  • Salt Neutralization: The secondary amine exists as a hydrochloride salt. Incomplete neutralization leads to stalled reactivity, while excess base can cause racemization of sensitive chiral acids.

  • Solubility Profile: The HCl salt is highly polar and poorly soluble in non-polar solvents (DCM, Toluene). The free base, generated in situ, has distinct solubility characteristics.

  • Chemoselectivity: The substrate contains a primary benzamide. While less nucleophilic than the piperazine, it can undergo dehydration to a nitrile under forcing conditions (e.g., high temp with T3P or POCl₃).

Recommended Strategy:

  • Discovery Scale (<100 mg): Use HATU/DIPEA in DMF. This system is robust, tolerates the HCl salt well, and drives kinetics to completion rapidly.

  • Process/Scale-Up (>1 g): Use T3P (Propylphosphonic Anhydride) in EtOAc or 2-MeTHF. T3P offers easy aqueous workup and low epimerization risk.

Critical Mechanistic Insight: The "Free-Base" Equilibrium

The success of this reaction hinges on the effective stoichiometry of the base. You are not just catalyzing the reaction; you are performing a stoichiometric deprotonation.

  • Stoichiometry Rule: You need 1.0 equivalent of base solely to neutralize the HCl salt.

  • Coupling Requirement: You need an additional 1.5–2.0 equivalents to maintain the basic pH required for the active ester formation (HATU/EDC pathways).

  • Total Base Load: Minimum 3.0 equivalents of DIPEA or TEA is mandatory.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on your specific carboxylic acid and scale.

CouplingWorkflow Start Start: Select Carboxylic Acid ScaleCheck Is Scale > 1 gram? Start->ScaleCheck StericCheck Is Acid Sterically Hindered? ScaleCheck->StericCheck No (<1g) ProtocolB Protocol B: T3P (EtOAc) Easy Workup, Low Toxicity ScaleCheck->ProtocolB Yes (>1g) ProtocolA Protocol A: HATU/DIPEA (DMF) High Yield, Easy Setup StericCheck->ProtocolA No (Standard) ProtocolC Protocol C: Acid Chloride Forcing Conditions StericCheck->ProtocolC Yes (Tertiary/Bulky)

Caption: Decision tree for selecting the optimal coupling strategy based on scale and substrate steric hindrance.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, small scales, valuable carboxylic acids.

Reagents:

  • Amine: 4-(Piperazin-1-yl)benzamide HCl (1.0 eq)

  • Acid: Carboxylic Acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution should turn slightly yellow/orange as the activated ester forms.

  • Salt Neutralization (In-Situ): In a separate vial, suspend 4-(Piperazin-1-yl)benzamide HCl (1.0 eq) in DMF. Add the remaining DIPEA (2.0 eq).

    • Observation: The suspension will clarify as the HCl is neutralized and the free piperazine base dissolves.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][2][3][4]

    • Target Mass: [M+H]+ = MW(Acid) + 205.1 (Amine fragment) - 18 (H2O).

  • Workup:

    • Dilute with EtOAc (10x volume).[5]

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.

      • Water (2x) – Removes DMF.

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

Protocol B: The "Scale-Up" Method (T3P)

Best for: Gram-scale synthesis, avoiding column chromatography.

Reagents:

  • Amine: 4-(Piperazin-1-yl)benzamide HCl (1.0 eq)

  • Acid: Carboxylic Acid (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% wt in EtOAc) (1.5 eq)

  • Base: Triethylamine (TEA) or DIPEA (4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Slurry Formation: Charge the reaction vessel with 4-(Piperazin-1-yl)benzamide HCl (1.0 eq), Carboxylic Acid (1.1 eq), and EtOAc .

    • Note: The amine HCl will likely remain as a slurry. This is normal.

  • Base Addition: Add TEA (4.0 eq) dropwise.

    • Critical: The reaction is exothermic. If scaling >10g, cool to 0°C during addition.

  • Coupling: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Pro-Tip: T3P kinetics are slower than HATU; overnight stirring is common.

  • Workup (The "T3P Advantage"):

    • Add water directly to the reaction mixture.

    • The T3P by-products are water-soluble.[6][7] Separate layers.

    • Wash organic layer with 0.5 M HCl (careful not to hydrolyze benzamide, rapid wash), then Sat. NaHCO₃, then Brine.[1][8]

    • Concentrate to yield product, often requiring no chromatography.

Comparative Data: Coupling Agents

ParameterHATU (Protocol A)T3P (Protocol B)EDC/HOBt
Reactivity Very High (Fast)Moderate (Slow)Moderate
HCl Tolerance ExcellentGoodModerate
Purification Column usually required (removes urea)Aqueous wash often sufficientAqueous wash possible
Cost HighLow/MediumLow
Risk Allergenic (uronium salts)Low ToxicitySensitizer
Side Reactions Guanidinylation (if slow)Dehydration (if heated)N-acyl urea formation

Troubleshooting & Optimization

Issue 1: Low Conversion / Starting Material Remaining

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Check pH of the reaction mixture. It must be basic (pH > 8) on wet pH paper. Add more DIPEA if necessary. The HCl salt consumes 1 full equivalent of base before any catalysis happens.

Issue 2: Poor Solubility in EtOAc (Protocol B)

  • Cause: The piperazine benzamide product is often polar.

  • Fix: Switch solvent to DCM/DMF (4:1) or use 2-MeTHF (2-Methyltetrahydrofuran), which has better solubilizing power than EtOAc but retains water immiscibility for workup.

Issue 3: Primary Amide Dehydration (Nitrile formation)

  • Cause: Over-activation with T3P at high temperatures.

  • Fix: Keep T3P reactions at Room Temperature (20–25°C). Do not reflux.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, A. W., et al. (2011). Optimization of Piperazine Amide Derivatives as Inhibitors of Chemokine Receptor CCR2. Journal of Medicinal Chemistry. (Demonstrates piperazine coupling protocols). Link

  • Archimica. (2023). T3P® (Propanephosphonic Acid Anhydride) Application Guide. Link

Sources

Application

Application Note: Strategic Optimization of Piperazine Benzamide Synthesis

Topic: Optimization of Amide Coupling Reactions Involving Piperazine Benzamides Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1] From High-T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Amide Coupling Reactions Involving Piperazine Benzamides Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

From High-Throughput Screening to Scalable Manufacturing

Introduction: The Scaffold & The Challenge

The piperazine benzamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous FDA-approved therapeutics, including antipsychotics (e.g., Aripiprazole), kinase inhibitors (e.g., Imatinib), and GPCR ligands.[1] The piperazine ring often acts as a solubility-enhancing linker or a rigid spacer that directs binding affinity.

While amide bond formation is routine, coupling benzoic acid derivatives with piperazines presents distinct challenges:

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) or ortho-substituents on the benzoic acid can severely retard nucleophilic attack.

  • Steric Hindrance: The secondary amine of piperazine is more sterically demanding than primary amines, particularly if the piperazine itself is substituted.

  • Aggregation & Solubility: Piperazine salts can form aggregates in non-polar solvents, while polar aprotic solvents (DMF, NMP) are undesirable for late-stage process scaling due to removal difficulties.[1]

This guide provides a validated roadmap for optimizing these couplings, transitioning from HATU-mediated screening to T3P-driven process scalability .

Mechanistic Insight: Activation Pathways

Understanding the failure modes is critical for optimization. The two primary activation strategies recommended here target different stages of the development pipeline.

A. Uronium/Guanidinium Activation (HATU)[2]
  • Best For: Discovery chemistry, difficult substrates, milligram scale.[1]

  • Mechanism: HATU generates a highly reactive O-(7-azabenzotriazol-1-yl) active ester. The pyridine nitrogen in the 7-aza ring provides an intramolecular base effect (anchimeric assistance), accelerating the coupling rate significantly compared to HBTU/HOBt.

  • Limitation: Atom economy is poor.[2] The byproduct (tetramethylurea) is water-soluble but the reagent is expensive for kilo-scale.

B. Propylphosphonic Anhydride Activation (T3P)
  • Best For: Process chemistry, scale-up, green chemistry.[1]

  • Mechanism: T3P reacts with the carboxylate to form a mixed anhydride. This intermediate is highly reactive toward amines but remarkably stable to epimerization.

  • Advantage: The byproducts are water-soluble phosphonic acid derivatives, allowing for a simple phase-cut workup without chromatography.[3]

Visualization: Optimization Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the development stage.

OptimizationWorkflow Start Target: Piperazine Benzamide Screen HTS / Discovery Scale (<100 mg) Start->Screen Initial Hit Scale Process / Gram Scale (>1 g) Start->Scale Lead Opt HATU Protocol A: HATU/DIPEA Solvent: DMF Screen->HATU T3P Protocol B: T3P/Pyridine Solvent: 2-MeTHF or EtOAc Scale->T3P Purify_HPLC Purification: Prep HPLC HATU->Purify_HPLC Purify_HPLC->Scale Success Workup Workup: Acid/Base Wash (No Column) T3P->Workup

Caption: Decision workflow for selecting HATU vs. T3P based on reaction scale and purification requirements.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Rapid synthesis of analogs for SAR (Structure-Activity Relationship) studies. Scale: 0.1 mmol (approx. 20-30 mg)[1]

Reagents:

  • Acid: Benzoic acid derivative (1.0 equiv)[1]

  • Amine: N-Boc-piperazine or substituted piperazine (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (1.0 mL)

Step-by-Step Procedure:

  • Pre-activation: In a 1-dram vial, dissolve the Benzoic Acid (0.1 mmol) in DMF (0.5 mL). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol).

    • Note: The solution should turn slightly yellow. Stir for 5 minutes to ensure formation of the active ester.

  • Coupling: Add the Piperazine derivative (0.11 mmol) dissolved in DMF (0.5 mL) to the reaction vial.

  • Incubation: Cap the vial and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by LC-MS.[4] If conversion <50% after 2h, heat to 50°C.

  • Quench: Add 100 µL of water to quench excess HATU.

  • Purification: Inject the crude DMF solution directly onto a Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Isolation: Lyophilize fractions to obtain the product as a formate salt.

Protocol B: Scalable Synthesis (Green Chemistry Compliant)

Objective: Gram-scale synthesis with simplified workup (avoiding chromatography). Scale: 10.0 mmol (approx. 2-3 g)[1]

Reagents:

  • Acid: Benzoic acid derivative (1.0 equiv)[1]

  • Amine: Piperazine derivative (1.1 equiv)[1]

  • Coupling Reagent: T3P (50% w/w solution in EtOAc or 2-MeTHF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate (5–10 volumes)[1]

Step-by-Step Procedure:

  • Slurry Formation: Charge a 100 mL round-bottom flask with the Benzoic Acid (10 mmol), Piperazine (11 mmol), and 2-MeTHF (30 mL).

    • Why 2-MeTHF? It is a bio-derived "green" solvent with higher hydrophobicity than THF, allowing for cleaner aqueous separations.

  • Base Addition: Add Pyridine (30 mmol) in one portion. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dropwise add the T3P solution (15 mmol) over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain internal temp <10°C to prevent impurity formation.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check HPLC.[5][6] T3P reactions are generally cleaner but may be slower than HATU.

  • Workup (The "Wash" Method):

    • Add water (30 mL) to the reaction mixture. Stir vigorously for 5 mins.

    • Separate phases. Keep the organic (top) layer.

    • Acid Wash: Wash organic layer with 10% Citric Acid (2 x 20 mL) to remove excess piperazine and pyridine.

    • Base Wash: Wash organic layer with 10% NaHCO₃ (2 x 20 mL) to remove unreacted benzoic acid and phosphonic acid byproducts.

    • Brine Wash: Wash with Sat. NaCl (20 mL).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Result: Typically yields a white/off-white solid with >95% purity, suitable for crystallization or the next step without column chromatography.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance (e.g., ortho-substituted acid)Switch to T3P and heat to reflux in EtOAc (77°C). T3P is thermally stable.[3] Alternatively, convert acid to Acid Chloride using (COCl)₂/DMF(cat).[1]
Racemization High basicity or over-activationUse T3P/Pyridine at 0°C. Avoid HATU/DIPEA for chiral alpha-positions. Pyridine is a weaker base than DIPEA, reducing proton abstraction.
Incomplete Conversion Piperazine aggregation or salt formationEnsure the piperazine is free-based or use excess DIPEA if starting with a HCl salt. Switch solvent to NMP/DMF mixture if solubility is the limit.
"Sticky" Impurities Urea byproducts (from EDC/DCC)Do not use carbodiimides (EDC/DCC) for this scaffold. Switch to T3P (water-soluble byproducts) to eliminate urea contamination.

Case Study: Synthesis of a NaV1.7 Inhibitor Intermediate

Context: Optimization of a coupling between a 2,6-difluorobenzoic acid (highly hindered, electron-poor) and a substituted piperazine.

Comparative Data:

ReagentConditionsYieldPurity (HPLC)Notes
EDC / HOBt DCM, RT, 12h35%82%Incomplete reaction; urea byproduct difficult to remove.[1]
HATU / DIPEA DMF, RT, 2h92%96%Excellent conversion, but required Prep-HPLC (not scalable).[1]
T3P / Pyridine EtOAc, Reflux, 4h88% 98% Selected Process. Product crystallized directly upon cooling and hexane addition.[1]

Mechanistic Diagram of T3P Activation: The following diagram details the specific activation pathway for the T3P protocol, highlighting the ease of byproduct removal.

T3P_Mechanism cluster_workup Workup Phase Separation Acid Benzoic Acid (Substrate) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation (Base) T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation (Base) Product Amide Product (Organic Layer) MixedAnh->Product + Amine Byproduct P-Byproducts (Water Soluble) MixedAnh->Byproduct Leaving Group Amine Piperazine (Nucleophile)

Caption: T3P activation mechanism showing the separation of the desired organic product from water-soluble phosphorus byproducts.

References

  • Dunetz, J. R., et al. (2011).[1][7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

  • Patterson, A. W., et al. (2011).[1] "Optimization of Piperazine Amides as Selective NaV1.7 Inhibitors." Journal of Medicinal Chemistry. (Referencing general scaffold optimization). Available at: [Link][1]

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Regarding 2-MeTHF usage). Available at: [Link]

Sources

Method

Best solvents for dissolving 4-(Piperazin-1-yl)benzamide hydrochloride for bioassays

Application Note: High-Precision Solubilization of 4-(Piperazin-1-yl)benzamide Hydrochloride for Bioassays Executive Summary Effective bioassay performance hinges on the precise solubilization of the target compound. 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Solubilization of 4-(Piperazin-1-yl)benzamide Hydrochloride for Bioassays

Executive Summary

Effective bioassay performance hinges on the precise solubilization of the target compound. 4-(Piperazin-1-yl)benzamide hydrochloride differs significantly from its free base counterpart due to the ionic nature of the piperazine ring protonation. While the free base exhibits poor aqueous solubility, the hydrochloride salt form is engineered for improved hydrophilicity.

However, "improved" does not mean "infinite." This guide provides a scientifically grounded protocol to maximize solubility while preventing common pitfalls like "shock precipitation" upon dilution into culture media. We prioritize DMSO as the primary stock solvent for stability and reproducibility, with specific protocols for aqueous transition.

Physicochemical Profile & Solubility Matrix

Understanding the molecule is the first step to dissolving it. The piperazine moiety acts as the primary basic center (pKa ~8.5–9.0), which, when protonated (HCl salt), drives aqueous solubility.

Table 1: Compound Specifications

Parameter Details
Compound Name 4-(Piperazin-1-yl)benzamide hydrochloride
CAS Number 1235488-40-0 (HCl salt) / 1173054-28-8 (Di-HCl)
Molecular Weight ~241.72 g/mol (Mono-HCl) / ~278.18 g/mol (Di-HCl)

| Primary Solubilizing Group | Protonated Piperazine Nitrogen (


) |
| Hydrophobicity (LogP)  | ~0.87 (Free Base) -> Lower for Salt form |
| Storage (Powder)  | -20°C, Desiccated, Dark |[1][2][3][4]

Table 2: Solvent Compatibility Matrix

Solvent Solubility Rating Max Conc. (Est.)[5] Application Note
DMSO (Anhydrous) Excellent > 25 mg/mL Recommended Stock. Cryo-stable.
Water (Deionized) Good ~ 5-10 mg/mL Good for immediate use. Prone to hydrolysis long-term.
PBS (pH 7.4) Moderate ~ 2-5 mg/mL High salt ions in PBS can suppress solubility (Common Ion Effect).

| Ethanol | Moderate | ~ 5 mg/mL | Not recommended for bioassays due to high volatility and cell toxicity. |

Protocol A: Preparation of Master Stock Solution (DMSO)

The Gold Standard for long-term storage and reproducibility.

Rationale: DMSO (Dimethyl sulfoxide) dissolves both the lipophilic benzamide core and the ionic piperazine tail, ensuring a homogeneous solution that resists microbial growth and hydrolysis at -20°C.

Reagents:

  • Compound: 4-(Piperazin-1-yl)benzamide hydrochloride[6][7]

  • Solvent: DMSO, Cell Culture Grade (≥99.9%, sterile filtered)

Step-by-Step Procedure:

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock.

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock (MW ≈ 241.72): Weigh 2.42 mg .[8]

  • Weigh: Weigh the powder into a sterile, amber glass vial (plastic can leach extractables in 100% DMSO).

  • Solubilize: Add the calculated volume of DMSO to the center of the vial.

  • Vortex: Vortex vigorously for 30 seconds. Inspect for clarity.

    • Note: If particles persist, warm gently to 37°C for 2 minutes. Sonicate only if necessary (max 5 mins) to avoid degradation.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) in polypropylene PCR tubes.

  • Store: Freeze at -20°C or -80°C. Stable for 6 months.

Protocol B: Serial Dilution for Bioassays (The "2-Step" Method)

Preventing "Shock Precipitation."

Directly dumping a high-concentration DMSO stock into cell culture media often causes the compound to crash out of solution because the local concentration at the pipette tip exceeds the aqueous solubility limit.

The Solution: Use an Intermediate Dilution Step .

DilutionProtocol cluster_0 Critical Checkpoint Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Add 1 µL Stock to 99 µL Media) Final Final Assay Well (1 µM, <0.5% DMSO) Inter->Final 1:100 Dilution (Add 1 µL Inter to 99 µL Well) Check Vortex & Inspect for Precipitate Inter->Check Cells Cell Culture Plate Final->Cells Incubate

Figure 1: The "Intermediate Dilution" workflow minimizes precipitation risk by stepping down the concentration gradient.

Detailed Steps:

  • Thaw: Thaw one aliquot of DMSO Master Stock at Room Temperature (RT). Vortex.

  • Intermediate: Prepare a 100x concentrate in culture media (or PBS).

    • Example: Add 10 µL of 10 mM Stock to 990 µL of pre-warmed Media.

    • Vortex immediately. This rapid mixing prevents crystal nucleation.

    • Result: 100 µM solution (1% DMSO).

  • Final Dosing: Add the Intermediate solution to your assay wells.

    • Example: Add 10 µL of Intermediate to 990 µL of cell suspension.

    • Final: 1 µM compound (0.01% DMSO).

    • Safety: This keeps DMSO well below the 0.5% toxicity threshold for most cell lines [1].

Troubleshooting & Quality Control

Issue: Precipitation in Aqueous Buffer

  • Cause: The "Salting Out" effect. High concentrations of Cl- ions in PBS can reduce the solubility of the Hydrochloride salt (Common Ion Effect).

  • Fix: Switch to water or a low-salt buffer (e.g., 5% Glucose/Dextrose) for the intermediate step, then dilute into the final saline media.

  • Fix 2: Use a co-solvent.[9] If the compound precipitates at >100 µM in media, add Cyclodextrin (HP-β-CD) to the aqueous buffer at 1-5% (w/v) to encapsulate the hydrophobic benzamide tail [2].

Issue: pH Drift

  • Cause: Dissolving high concentrations of HCl salts in unbuffered water can lower the pH significantly.

  • Fix: Always use a buffered system (PBS, HEPES) for the final solution. Verify pH is 7.2–7.4 before adding to cells.

Issue: Cell Toxicity

  • Cause: DMSO concentration > 0.5% or 1%.

  • Fix: Always include a "Vehicle Control" well containing the exact same % of DMSO (without drug) to normalize data.

References

  • Timm, M. et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Toxicology Reports. Link

  • Loftsson, T. et al. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. Link

  • Cayman Chemical. (2022). "Benzamidine (hydrochloride) Product Information." (Used as proxy for piperazine-benzamide salt solubility behavior). Link

  • BenchChem. (2025).[8][10] "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-(Piperazin-1-yl)benzamide HCl in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve solubility issues associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve solubility issues associated with 4-(Piperazin-1-yl)benzamide hydrochloride (HCl) .

Because this compound features both a basic piperazine ring and is formulated as a hydrochloride salt, its behavior in aqueous media is highly dependent on pH, counter-ion concentration, and nucleation kinetics. This guide will move you past trial-and-error, providing causality-driven explanations and self-validating protocols to ensure reliable experimental formulation.

Physicochemical Profiling

To troubleshoot solubility, we must first understand the thermodynamic and structural parameters governing the molecule in solution.

ParameterValueMechanistic Implication
Molecular Weight 205.26 g/mol (Free Base)Small molecular size generally favors rapid dissolution kinetics.
Salt Form Hydrochloride (HCl)Enhances baseline aqueous solubility via ionization of the basic amine.
pKa₁ (Piperazine 2° Amine) ~9.73Highly protonated at pH 7.4; this positive charge drives aqueous solvation[1].
pKa₂ (Aniline-like Amine) ~5.33Deprotonated at physiological pH; contributes a neutral charge[1].
Precipitation Threshold pH > 7.5 - 8.0Transition to the uncharged "free base" initiates rapid nucleation and precipitation.
Common Ion Susceptibility HighThe solubility product (

) is easily exceeded in high [Cl⁻] buffers like PBS[2].

Diagnostic Workflow

Before altering your entire experimental design, use the logical workflow below to identify the exact physicochemical mechanism causing your compound to crash out of solution.

TroubleshootingFlow Start Precipitation of 4-(Piperazin-1-yl)benzamide HCl CheckBuffer Does the buffer contain high [Cl⁻]? (e.g., PBS) Start->CheckBuffer TestHEPES Test in Cl⁻-free buffer (e.g., HEPES pH 7.4) CheckBuffer->TestHEPES Yes CheckpH Check Solution pH CheckBuffer->CheckpH No TestHEPES->CheckpH Still Precipitates CommonIon Root Cause: Common Ion Effect TestHEPES->CommonIon Remains Soluble IsHighpH Is pH > 7.5? CheckpH->IsHighpH FreeBase Root Cause: Free Base Precipitation IsHighpH->FreeBase Yes CheckConc Is [Drug] > Ksp? IsHighpH->CheckConc No UseCosolvent Formulate with DMSO or PEG400 CheckConc->UseCosolvent Yes

Diagnostic workflow for identifying the root cause of 4-(Piperazin-1-yl)benzamide HCl precipitation.

Troubleshooting FAQs

Q1: I prepared a clear 10 mM stock in DI water, but it instantly turns cloudy when diluted into PBS at pH 7.4. Why? A: This is a classic manifestation of the Common Ion Effect [2]. Your compound is supplied as a hydrochloride (HCl) salt. Standard PBS contains approximately 137 mM NaCl and 2.7 mM KCl. When your concentrated aqueous stock is introduced to PBS, the massive excess of chloride ions in the buffer shifts the dissolution equilibrium to the left (


). The solubility product (

) is rapidly exceeded, forcing the hydrochloride salt to precipitate.

Q2: If the problem is the chloride in PBS, can I just use a different buffer? A: Yes. If your experimental model permits, switching to a chloride-free or low-chloride buffer system (such as HEPES, MOPS, or sodium phosphate buffers adjusted with sodium hydroxide rather than HCl) will bypass the common ion effect entirely. This simple swap often increases the working solubility limit of HCl salts by a factor of 10 or more.

Q3: I tried dissolving the powder directly into a pH 8.0 buffer to avoid acidifying my cells, but it won't go into solution at all. Is the batch degraded? A: The batch is likely fine; the issue is pH-dependent speciation. The secondary amine on the piperazine ring has a pKa of approximately 9.73[1]. While it is highly protonated (and thus water-soluble) at acidic to neutral pH, as you approach pH 8.0 and above, a significant fraction of the molecules convert to the uncharged "free base" form. The free base lacks the ionic charge necessary for aqueous solvation, leading to immediate precipitation.

Q4: How can I formulate this compound for cell-based assays that strictly require physiological saline (like DMEM or HBSS)? A: When high-chloride physiological buffers are mandatory, you must utilize a co-solvent strategy to alter the dielectric constant of the medium[3]. We recommend preparing a highly concentrated master stock in anhydrous DMSO, followed by rapid, vortex-assisted dilution into pre-warmed media (see Protocol 2 below). This technique bypasses the initial nucleation kinetics, allowing the drug to remain in a stable, supersaturated state long enough for typical in vitro assays.

Validated Methodologies

Protocol 1: Diagnostic Solubility Assay (Self-Validating System)

Purpose: To empirically prove whether your precipitation is driven by the common ion effect or free-base conversion. By isolating variables, this protocol validates its own results.

  • Stock Preparation: Dissolve 4-(Piperazin-1-yl)benzamide HCl in LC-MS grade water to a concentration of 10 mM. Verify the solution is optically clear.

  • Buffer Aliquoting: Prepare 1 mL aliquots of the following test buffers in clear glass vials:

    • Condition A: 1X PBS, pH 7.4 (High Chloride: ~140 mM Cl⁻)

    • Condition B: 100 mM HEPES, pH 7.4 (Chloride-free)

    • Condition C: 100 mM Tris-HCl, pH 8.5 (High pH, moderate Chloride)

  • Spike and Observe: Add 10 µL of the 10 mM stock to each vial (final concentration 100 µM). Vortex immediately for 5 seconds.

  • Causality Analysis:

    • If Condition A precipitates but Condition B remains clear: The root cause is the Common Ion Effect [2].

    • If Condition B and Condition C precipitate: The root cause is Free Base Conversion due to the pH approaching the pKa limit[1].

Protocol 2: Optimized Formulation for Cellular Assays (DMSO Step-Down)

Purpose: To bypass nucleation kinetics and achieve a stable supersaturated state in physiological buffers containing high chloride[3].

  • Master Stock: Dissolve the API powder in 100% anhydrous DMSO to yield a 50 mM master stock. Store desiccated at -20°C to prevent water absorption.

  • Buffer Pre-conditioning: Warm the target biological buffer (e.g., HBSS, DMEM) to 37°C.

    • Causality: Elevated temperature increases the kinetic solubility limit and reduces the thermodynamic driving force for immediate crystallization.

  • Vortex-Assisted Dilution: Place the warmed buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Add the DMSO stock dropwise directly into the center of the vortex.

    • Causality: Rapid mechanical dispersion prevents localized zones of high concentration (supersaturation pockets) where nucleation seeds form.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent cellular toxicity, yielding a maximum stable working concentration of 250 µM.

References

  • Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer: Drug-Phosphate Complexes and Multiple pHmax Domains with a Gibbs Phase Rule "Soft" Constraints Source: researchgate.net URL:2

  • Piperazine | C4H10N2 | CID 4837 - PubChem Source: nih.gov URL:1

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series Source: upertis.ac.id URL:3

Sources

Optimization

Removing impurities from 4-(Piperazin-1-yl)benzamide hydrochloride reaction mixtures

Welcome to the dedicated technical support guide for the synthesis and purification of 4-(Piperazin-1-yl)benzamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 4-(Piperazin-1-yl)benzamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with removing impurities from this compound's reaction mixtures. We will explore the causality behind common issues and provide field-proven, validated protocols to ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of 4-(Piperazin-1-yl)benzamide and its hydrochloride salt.

Q1: What are the most common synthetic routes, and how do they influence impurity profiles?

A1: The synthesis of 4-(Piperazin-1-yl)benzamide typically involves the coupling of a benzoic acid derivative with piperazine.[1] The choice of method significantly impacts the types of impurities generated.

  • Amide Coupling: The most prevalent method involves reacting a 4-substituted benzoic acid with piperazine using a coupling agent (e.g., DCC, EDC, HATU).[][3] A major challenge here is the symmetrical nature of piperazine, which can lead to the formation of a bis-acylated byproduct.[4] To circumvent this, a common strategy is to use a mono-protected piperazine, such as 1-Boc-piperazine, followed by a deprotection step.[5]

  • Acyl Chloride Method: Reacting 4-substituted benzoyl chloride with piperazine is also common. This reaction is vigorous and generates HCl, which can protonate the piperazine, rendering it non-nucleophilic.[][6] Therefore, an excess of piperazine or an external base is required to neutralize the acid.[6] A primary impurity from this route is the unreacted benzoic acid, formed from the hydrolysis of the highly reactive benzoyl chloride.[7]

Q2: What are the most common impurities I should expect in my crude 4-(Piperazin-1-yl)benzamide hydrochloride?

A2: Besides residual solvents, the most common process-related impurities include:

  • Unreacted Starting Materials: Such as the initial benzoic acid derivative or unreacted piperazine.

  • Bis-acylated Piperazine: A byproduct where two benzamide moieties have reacted with a single piperazine molecule, particularly when using unprotected piperazine.[4]

  • Coupling Agent Byproducts: For example, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a common and often difficult-to-remove impurity.[6]

  • N-Acylurea: A stable byproduct formed from a side reaction between the activated carboxylic acid and a carbodiimide coupling agent, which is unable to participate in further coupling.[8]

Table 1: Common Impurities and Their Origins

Impurity Likely Origin Recommended Primary Removal Method
Unreacted Benzoic Acid Derivative Incomplete reaction; hydrolysis of acyl chloride. Acid-Base Extraction, Column Chromatography
Unreacted Piperazine Excess reagent used during synthesis. Acid wash, Recrystallization
Bis-[4-(benzamide)]-piperazine Use of unprotected piperazine. Column Chromatography, Recrystallization

| Dicyclohexylurea (DCU) | Use of DCC as a coupling agent. | Filtration (DCU is often insoluble), Column Chromatography |

Q3: What are the best analytical techniques for purity assessment?

A3: A multi-pronged approach is recommended for accurate purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the target compound and its impurities.[7] A reverse-phase method (e.g., C18 column) with a suitable mobile phase gradient is typically effective.[9][10][11] UV detection is appropriate due to the aromatic nature of the compound. For detecting trace amounts of piperazine, which lacks a strong chromophore, derivatization followed by HPLC-UV can be employed.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the presence of any organic impurities.[7]

  • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS), MS can help identify the molecular weights of unknown impurities, aiding in their structural elucidation.[13]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[14] A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My final product is an oil and will not crystallize.

  • Causality: The formation of an oil, rather than a solid, is often due to the presence of impurities that depress the melting point or inhibit the formation of a crystal lattice. Residual solvent can also be a cause.

  • Troubleshooting Steps:

    • Confirm Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[6]

    • Seeding: If available, add a single, pure crystal of the product to the oil to act as a template for crystallization.[6]

    • Re-purify: If the oil persists, it indicates significant impurity levels. The material should be re-purified using an appropriate method, such as column chromatography or acid-base extraction, to remove the contaminants that are preventing crystallization.[6]

Problem: My product is off-color (e.g., yellow or brown).

  • Causality: Color in the final product often arises from trace, highly conjugated impurities formed through side reactions or degradation, particularly if the reaction was performed at elevated temperatures.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Recrystallization: Perform a careful recrystallization. Often, colored impurities will remain in the mother liquor, leaving behind purer, colorless crystals.[15]

    • Column Chromatography: If recrystallization is ineffective, flash chromatography is an excellent method for separating colored impurities from the desired product.[16]

Problem: HPLC analysis shows significant starting material remaining.

  • Causality: This indicates an incomplete reaction. This can be due to insufficient reaction time, improper temperature, or deactivated reagents.

  • Troubleshooting Steps:

    • Optimize Reaction: Before scaling up, optimize the reaction conditions (time, temperature, stoichiometry) on a small scale.

    • Purification Strategy:

      • Acid-Base Extraction: This is highly effective. Since 4-(Piperazin-1-yl)benzamide is basic, it can be extracted into an aqueous acid layer, leaving behind neutral starting materials (like a benzoyl ester). The unreacted benzoic acid derivative would also be separated based on its acidity.[14][17]

      • Flash Column Chromatography: This provides excellent separation of compounds with different polarities and is a reliable method to remove starting materials.[15]

Problem: I am having trouble removing the bis-acylated byproduct.

  • Causality: This symmetric byproduct often has a polarity similar to the desired product, making separation challenging. Its formation is a direct consequence of using unprotected piperazine.[4]

  • Troubleshooting Steps:

    • Recrystallization: Carefully select a recrystallization solvent system. The difference in solubility between the mono- and bis-acylated products may be sufficient in a specific solvent or solvent pair to allow for separation.

    • Flash Column Chromatography: This is the most effective method. A shallow solvent gradient during elution can often resolve two closely-related compounds. Monitor fractions carefully by TLC or HPLC.

    • Preventative Action: In future syntheses, use a mono-protected piperazine (e.g., N-Boc-piperazine) to completely prevent the formation of this byproduct.

Section 3: Visualized Workflows and Purification Protocols

General Purification Workflow

The following diagram illustrates a typical decision-making process for purifying the crude product.

G start Crude Reaction Mixture filtration Filtration start->filtration Insoluble byproducts (e.g., DCU)? extraction Acid-Base Extraction start->extraction No insoluble byproducts filtration->extraction Process Filtrate chromatography Column Chromatography extraction->chromatography Complex mixture or close-running impurities? recrystallization Recrystallization extraction->recrystallization Product precipitates cleanly after workup chromatography->recrystallization Pool pure fractions & concentrate final_product Pure 4-(Piperazin-1-yl)benzamide HCl recrystallization->final_product

Caption: General purification workflow for 4-(Piperazin-1-yl)benzamide HCl.

Protocol 1: High-Purity Recrystallization

This protocol is designed to purify the hydrochloride salt of the title compound, assuming it is already mostly pure but contains minor colored impurities or byproducts.

  • Solvent Selection: Identify a suitable solvent or solvent pair. For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, often with a small amount of water, are good starting points.[7][18] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the solids.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction for Impurity Removal

This technique is excellent for separating the basic product from non-basic or acidic impurities.[14][17]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) solution. The basic 4-(Piperazin-1-yl)benzamide will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine all aqueous layers. Perform a "back-wash" by extracting the combined aqueous layer once with a fresh portion of DCM to remove any trapped neutral organic impurities.[14] Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the pH is >10. The free base of the product will precipitate out.

  • Product Extraction: Extract the precipitated free base back into an organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 3 times.

  • Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base. Dissolve the resulting solid or oil in a minimal amount of a suitable solvent (like isopropanol or ether) and add a stoichiometric amount of HCl (as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: References

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid? Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Xiang, S., et al. (2025, August 7). An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

  • Li, W., et al. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Sanna, M., et al. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Google Patents. (2022, April 5). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Retrieved from

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Retrieved from

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • PubMed. (2016, September 22). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preserving the Integrity of 4-(Piperazin-1-yl)benzamide Hydrochloride During Storage

Welcome to the technical support resource for 4-(Piperazin-1-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-(Piperazin-1-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound. Our goal is to provide in-depth, field-proven insights into maintaining the stability and purity of this valuable research chemical. We will explore the causality behind storage recommendations, troubleshoot common degradation issues, and provide validated protocols to ensure the integrity of your experiments.

The stability of a drug substance is a critical parameter that can affect its purity, potency, and safety[1]. Changes in stability can risk patient safety by forming toxic degradation products or delivering a lower dose than expected[1][2]. This guide will equip you with the necessary knowledge to prevent the degradation of 4-(Piperazin-1-yl)benzamide hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 4-(Piperazin-1-yl)benzamide hydrochloride.

Q1: What are the optimal storage conditions for solid 4-(Piperazin-1-yl)benzamide hydrochloride?

The optimal storage conditions are crucial for maximizing the shelf-life of the compound. Based on data for similar amine hydrochloride salts, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Long-term: -20°C.[3][4] Short-term (days to weeks): 2-8°C.[3][5]Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store in a tightly closed container. Consider storage under an inert gas (e.g., argon or nitrogen).The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis and physical changes.[6] Inert gas displaces oxygen, minimizing oxidative degradation.
Light Protect from light by using an amber or opaque container.[3][7]Aromatic and amine-containing compounds can be susceptible to photodegradation.
Moisture Store in a desiccated environment.[4]The presence of water can facilitate hydrolytic degradation of the amide bond and may cause the crystalline salt to become a viscous liquid.[2]

Q2: Why is this compound supplied as a hydrochloride salt and how does that impact its stability?

Formulating active pharmaceutical ingredients (APIs) with amine groups as hydrochloride salts is a common and effective strategy for several reasons:

  • Enhanced Stability: The amine group in the piperazine ring is basic. By forming a hydrochloride salt, this amine is protonated to create a stable ammonium ion. This significantly reduces its susceptibility to oxidative degradation.[8]

  • Improved Physical Properties: Hydrochloride salts are typically crystalline solids, which are easier to handle, weigh, and formulate compared to their free base counterparts, which may be oils or less stable solids.[4][8]

  • Increased Solubility: The ionic nature of the HCl salt generally enhances aqueous solubility, which is crucial for many biological assays and formulation development.[8]

Q3: What are the most likely chemical degradation pathways for 4-(Piperazin-1-yl)benzamide hydrochloride?

Based on its molecular structure, which contains both an amide and a piperazine ring, the two primary degradation pathways are hydrolysis and oxidation.[9][10]

  • Hydrolysis: The amide bond is susceptible to cleavage by water, especially under acidic or basic conditions, to yield 4-(piperazin-1-yl)benzoic acid and ammonia.[9][10] While amides are generally more stable than esters, this pathway can be significant over long-term storage, particularly if moisture is present.[10]

  • Oxidation: The piperazine ring, specifically the nitrogen atoms, can be susceptible to oxidation.[7][9] This can lead to the formation of N-oxides or other oxidative degradation products, often initiated by exposure to air, light, or trace metal impurities.[10]

cluster_main 4-(Piperazin-1-yl)benzamide HCl cluster_degradation Degradation Pathways cluster_products Degradation Products MainCompound 4-(Piperazin-1-yl)benzamide HCl Hydrolysis Hydrolysis (Amide Cleavage) MainCompound->Hydrolysis H₂O (acid/base catalyst) Oxidation Oxidation (Piperazine Ring) MainCompound->Oxidation O₂ / Light / Metal Ions Product_Hydrolysis 4-(Piperazin-1-yl)benzoic Acid + Ammonia Hydrolysis->Product_Hydrolysis Product_Oxidation N-Oxides & Other Oxidative Products Oxidation->Product_Oxidation

Caption: Primary degradation pathways for 4-(Piperazin-1-yl)benzamide HCl.

Q4: I've observed a color change in my solid sample during storage. What is the likely cause?

A color change, such as yellowing or browning, is often an indicator of degradation. The most common causes are:

  • Photodegradation: Exposure to light, especially UV light, can initiate oxidative processes leading to colored impurities. Storing the material in amber vials is essential.[7]

  • Oxidation: Slow reaction with atmospheric oxygen can form minor degradation products that are highly colored.

  • Interaction with Impurities: Trace impurities in the material or from the storage container could react with the compound over time.

If a color change is observed, it is recommended to re-analyze the material for purity before use.

Q5: What analytical methods are best for detecting and quantifying degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of 4-(Piperazin-1-yl)benzamide hydrochloride and quantifying any degradation products.[11][12] For a robust analysis, a "stability-indicating method" should be developed. This is an analytical method that can separate the parent compound from all potential degradation products.[1][13]

To identify unknown peaks that appear in a chromatogram, coupling HPLC with Mass Spectrometry (LC-MS) is the most powerful technique.[7][14] Mass spectrometry provides the molecular weight of the unknown impurity, and tandem MS (MS/MS) can be used to fragment the molecule, providing crucial information about its chemical structure.[7]

Troubleshooting Guide

Scenario 1: An unexpected peak has appeared in the HPLC chromatogram of my stability sample.

The appearance of a new peak is a clear sign of degradation or contamination. A systematic approach is required for identification.

start Unexpected Peak Observed in HPLC check_blank 1. Analyze Blank (Solvent Injection) start->check_blank is_contaminant Peak Present in Blank? check_blank->is_contaminant contaminant Source is Contamination (Solvent, Vial, System) is_contaminant->contaminant Yes not_contaminant Peak is Sample-Related is_contaminant->not_contaminant No lcms_analysis 2. LC-MS Analysis not_contaminant->lcms_analysis ms_data Obtain Mass-to-Charge Ratio (m/z) lcms_analysis->ms_data msms_analysis 3. MS/MS Fragmentation ms_data->msms_analysis structure_elucidation 4. Structure Elucidation msms_analysis->structure_elucidation forced_degradation 5. Compare with Forced Degradation Profile structure_elucidation->forced_degradation identify Identify Degradant forced_degradation->identify

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Scenario 2: The compound degrades quickly when dissolved in an aqueous buffer for my experiment.

Aqueous solutions of amine-containing compounds can be less stable than the solid salt form.[15]

  • pH Sensitivity: The stability of piperazine derivatives can be highly pH-dependent.[7] Hydrolysis of the amide bond is catalyzed by both acid and base.[10] It is critical to determine the optimal pH for stability and use a suitable buffer system to maintain it.

  • Solution Storage: It is not recommended to store aqueous solutions for more than one day.[15] For best results, prepare solutions fresh before each experiment. If storage is unavoidable, filter-sterilize the solution and store it at 2-8°C for the shortest possible time.

  • Solvent Choice: If the experimental procedure allows, dissolving the compound in an anhydrous organic solvent like DMSO or DMF for stock solutions can improve stability.[15] However, ensure the final concentration of the organic solvent is compatible with your assay.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[1][7][13] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[13]

Objective: To intentionally degrade 4-(Piperazin-1-yl)benzamide hydrochloride under various stress conditions to identify potential degradation products.

Materials:

  • 4-(Piperazin-1-yl)benzamide hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL solvent) under ambient conditions.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C. Analyze at time points (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before injection.[9]5-20%
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C. Analyze at time points. Neutralize with 0.1 M HCl before injection.[9]5-20%
Oxidation Mix with 3% H₂O₂. Keep at room temperature. Analyze at time points.[9]5-20%
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve in solvent for analysis.[9]5-20%
Photolytic Degradation Expose a solution of the compound to UV (254 nm) and visible light in a photostability chamber. Analyze at various time points.[9]5-20%
  • Analysis: Analyze all samples by HPLC-UV and LC-MS. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[7]

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • SAFETY DATA SHEET - TCO-amine HCl salt. MilliporeSigma.
  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed.
  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate.
  • TCO-amine HCl salt | CAS#N/A | biological labeling and imaging. MedKoo Biosciences.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
  • TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS. Vector Labs.
  • Buy 4-(1-Piperazinyl)benzamide (EVT-386531) | 116290-73-4. EvitaChem.
  • PRODUCT INFORMATION - Benzamidine (hydrochloride). Cayman Chemical.
  • Converting to the hydrochloric salt for storage?. Sciencemadness Discussion Board.
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem.
  • ANALYTICAL METHODS. ATSDR.
  • 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride. ChemScene.
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed.
  • 4-(Piperazin-1-yl)benzamide hydrochloride. BLD Pharm.
  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate.
  • 4-(Piperazin-1-yl)benzamide | 116290-73-4. Appchem.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-(Piperazin-1-yl)benzamide HCl

Welcome to the technical support center for the purification of 4-(Piperazin-1-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(Piperazin-1-yl)benzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this active pharmaceutical ingredient (API). Here, you will find scientifically grounded, field-proven insights to help you overcome common challenges and achieve high purity and yield.

Introduction: The Science of Purifying 4-(Piperazin-1-yl)benzamide HCl

4-(Piperazin-1-yl)benzamide HCl is a piperazine derivative with a benzamide moiety. The presence of the piperazine ring, a basic functional group, makes the molecule amenable to forming a hydrochloride salt. This salt form generally exhibits increased aqueous solubility compared to the free base, a critical consideration in both purification and formulation.

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. For 4-(Piperazin-1-yl)benzamide HCl, an effective recrystallization process is paramount for ensuring high purity, which is a critical quality attribute for any API.

This guide will walk you through the essential considerations for developing a robust recrystallization protocol, from solvent selection to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the recrystallization of 4-(Piperazin-1-yl)benzamide HCl.

Q1: What is the ideal solvent for recrystallizing 4-(Piperazin-1-yl)benzamide HCl?

There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, based on the structure of the molecule—a polar benzamide with a hydrophilic piperazine hydrochloride group—polar protic solvents are excellent starting points.

  • Good Candidates: Ethanol, methanol, isopropanol, and water, or mixtures thereof, are often suitable for recrystallizing amine hydrochlorides.

  • Rationale: These solvents can effectively dissolve the polar 4-(Piperazin-1-yl)benzamide HCl at elevated temperatures while having lower solubility at cooler temperatures, which is the fundamental principle of recrystallization. The hydrogen bonding capabilities of these solvents are key to solvating the hydrochloride salt.

A systematic solvent screening is the most reliable method to identify the ideal solvent or solvent system for your specific needs.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with impure samples.

  • Primary Cause: The high concentration of impurities can depress the melting point of your compound.

  • Immediate Solutions:

    • Add more solvent: This will keep the compound dissolved at a lower temperature, potentially below its depressed melting point.

    • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.

    • Consider a different solvent: The current solvent may be too good at dissolving your compound.

Q3: The yield of my recrystallized product is very low. How can I improve it?

Low yield is a frequent challenge in recrystallization and can stem from several factors.

  • Potential Causes & Solutions:

    • Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution. Excess solvent will keep more of your product dissolved even at low temperatures.

    • Cooling is incomplete: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.

    • Premature crystallization: If crystals form too early during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • The chosen solvent is not ideal: The solubility difference between hot and cold conditions may not be significant enough. A different solvent or a mixed-solvent system might be necessary.

Q4: How can I be sure that the recrystallization has improved the purity of my compound?

Purity assessment is a critical step. Several analytical techniques can be employed:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point.

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can effectively separate your compound from impurities, providing a quantitative or semi-quantitative measure of purity.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the presence of impurities with distinct signals.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, grounded in the principles of crystallization.

Problem Potential Causes Solutions & Scientific Rationale
Failure to Dissolve Insufficient solvent.Gradually add more hot solvent until the compound fully dissolves. The goal is a saturated solution at the solvent's boiling point.
Incorrect solvent choice.The solvent may not be polar enough to dissolve the hydrochloride salt. Refer to the solvent screening protocol below.
No Crystal Formation Upon Cooling Too much solvent was used.The solution is not supersaturated upon cooling. Gently evaporate some of the solvent to increase the concentration and attempt to cool again.
The solution is supersaturated but nucleation has not occurred.Induce nucleation by: • Scratching: Gently scratch the inside of the flask with a glass rod to create a rough surface for crystals to form. • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
Formation of Small, Powdery Crystals Rapid cooling.Rapid cooling leads to rapid nucleation and the formation of many small crystals. For larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath.
Agitation during cooling.Stirring or shaking can induce rapid nucleation. Allow the solution to cool undisturbed.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration. The charcoal will adsorb many colored impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Recrystallization

This protocol will guide you in identifying the best solvent for recrystallizing your 4-(Piperazin-1-yl)benzamide HCl.

Materials:

  • Crude 4-(Piperazin-1-yl)benzamide HCl

  • A selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures thereof)

  • Small test tubes

  • Hot plate and water bath

  • Vortex mixer (optional)

Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of your crude compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing or shaking after each addition, until the solid dissolves. Record the approximate volume of solvent needed.

    • Ideal Characteristic: The compound should be sparingly soluble or insoluble at room temperature.

  • Hot Solubility Testing:

    • For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a hot water bath.

    • Observe if the compound dissolves completely.

    • Ideal Characteristic: The compound should be completely soluble in a minimal amount of the hot solvent.

  • Cooling and Crystal Formation:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.

    • Observe the quantity and quality of the crystals formed.

    • Ideal Characteristic: Abundant, well-formed crystals should appear upon cooling.

Data Interpretation:

Summarize your observations in a table to easily compare the performance of each solvent.

Solvent Solubility at Room Temp. Solubility at Boiling Crystal Formation on Cooling Notes
Water
Ethanol
Methanol
Isopropanol
Ethanol/Water (9:1)
...
Protocol 2: Recrystallization of 4-(Piperazin-1-yl)benzamide HCl

This is a general procedure based on the principles outlined above. The ideal solvent identified in your screening should be used. For this example, we will use an ethanol/water mixture.

Procedure:

  • Dissolution:

    • Place your crude 4-(Piperazin-1-yl)benzamide HCl in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

    • If using a co-solvent (e.g., water), add it dropwise to the hot solution until a slight turbidity persists, then add a few drops of the primary solvent to redissolve it.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Crude_Product Crude Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Test Solubility Dissolution Dissolve in Min. Hot Solvent Solvent_Screening->Dissolution Select Solvent Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product Purity_Analysis Purity Analysis (MP, HPLC, NMR) Pure_Product->Purity_Analysis Troubleshooting_Recrystallization Start Recrystallization Issue? Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Check Low_Yield Low Yield? Start->Low_Yield Check No_Crystals No Crystals Form? Start->No_Crystals Check Add_Solvent Add more solvent Oiling_Out->Add_Solvent Yes Slow_Cooling Slow down cooling rate Oiling_Out->Slow_Cooling Yes Change_Solvent Try a different solvent Oiling_Out->Change_Solvent Yes Reduce_Solvent Use less solvent Low_Yield->Reduce_Solvent Yes Cool_Longer Ensure complete cooling Low_Yield->Cool_Longer Yes Preheat_Funnel Pre-heat filtration apparatus Low_Yield->Preheat_Funnel Yes Evaporate_Solvent Evaporate some solvent No_Crystals->Evaporate_Solvent Yes Scratch_Flask Scratch inner surface of flask No_Crystals->Scratch_Flask Yes Seed_Crystals Add a seed crystal No_Crystals->Seed_Crystals Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • ACS Publications. Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation.[Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.[Link]

  • Solitek Pharma. Crystallization process development for better formulations.[Link]

  • MDPI. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.[Link]

  • Google Patents.
  • Triclinic Labs. Crystallization Method Development and Optimization.[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Scribd. Benzamide Synthesis and Recrystallization | PDF.[Link]

  • Solubility of Things. Piperazine.[Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents ?[Link]

Troubleshooting

Technical Support Center: Scaling Production of 4-(Piperazin-1-yl)benzamide Hydrochloride

Status: Active Ticket ID: SC-PBZ-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Scale-up from gram to kilogram scale. Introduction: The Scale-Up Mandate You are likely encount...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-PBZ-4402 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Scale-up from gram to kilogram scale.

Introduction: The Scale-Up Mandate

You are likely encountering challenges in transitioning 4-(Piperazin-1-yl)benzamide hydrochloride (4-PBA·HCl) from the bench to the pilot plant. At the milligram scale, chromatographic purification is acceptable. At the kilogram scale, it is an economic bottleneck.

This guide treats your scale-up process as a technical support ticket. We address the three critical failure points in this synthesis: Bis-alkylation control , Piperazine purging , and Stoichiometric salt formation .

Module 1: Reaction Engineering (Synthesis)

The Core Challenge: Mono- vs. Bis-Substitution

The primary mechanism is Nucleophilic Aromatic Substitution (


).[1][2] The reaction involves 4-halobenzamide and piperazine.[3][4]
  • The Trap: Piperazine has two nucleophilic nitrogens. Once the first nitrogen reacts, the product is still nucleophilic, leading to the formation of the impurity

    
    -bis(4-carbamoylphenyl)piperazine .
    
  • The Solution: Kinetic control via stoichiometry.

Protocol 1.1: The "High-Dilution" Equivalent

Q: Why is my crude containing 15% bis-impurity? A: Your piperazine equivalents are too low. At 1:1 stoichiometry, bis-substitution is statistically unavoidable.

Optimized Conditions:

  • Substrate: 4-Fluorobenzamide (Preferred over Chloro- due to higher electronegativity stabilizing the Meisenheimer complex, accelerating

    
    ).
    
  • Reagent: Piperazine (Anhydrous).

  • Stoichiometry: 4.0 - 5.0 equivalents of piperazine relative to the benzamide.

  • Solvent: Water (Green chemistry) or n-Butanol (High reflux temp).

  • Temperature: Reflux (100°C+).

Technical Insight: Using water as a solvent allows the reaction to proceed in suspension (if 4-fluorobenzamide is used) or solution. The massive excess of piperazine acts as both reactant and base/buffer, statistically forcing mono-substitution.

Visualization: Reaction Pathway & Impurity Logic

ReactionScheme SM1 4-Fluorobenzamide Inter Meisenheimer Complex SM1->Inter + Piperazine (SNAr) Pip Piperazine (Excess) Prod 4-(Piperazin-1-yl)benzamide (Target) Inter->Prod - HF Impurity Bis-substituted Impurity Prod->Impurity + SM1 (Avoidable via Excess Pip)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-substituted impurity.

Module 2: Work-up & Purification (Isolation)

The Core Challenge: Purging Excess Piperazine

You used 5 equivalents of piperazine to stop the impurity. Now you have 4 equivalents left to remove. Piperazine is highly water-soluble; 4-(Piperazin-1-yl)benzamide is moderately soluble in water but less so in basic conditions.

Protocol 2.1: The "Aqueous Crash" Method

Q: I cannot filter my product; it's a sticky oil. A: You likely have residual solvent or the pH is too low (protonated product).

Step-by-Step Isolation:

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Precipitation:

    • If reaction was in Water : The product should precipitate as the free base.

    • If reaction was in n-Butanol : Distill off 80% of solvent, then add water.

  • Filtration: Filter the solids.

  • The Critical Wash: Wash the filter cake with Ice-Cold Water (3x) .

    • Why? Piperazine is extremely soluble in water. The hydrophobic benzamide tail keeps your product on the filter.

    • Validation: Check the filtrate by TLC (ninhydrin stain). If piperazine spots persist, wash again.

Module 3: Salt Formation (Final Form)

The Core Challenge: Stoichiometry & Polymorphs

Directly gassing HCl into the reaction mixture is a recipe for trapping impurities. We isolate the free base first (Module 2), then form the salt.

Protocol 3.1: Controlled Crystallization

Q: My melting point is broad (240-260°C). Why? A: You likely have a mixture of Mono-HCl and Di-HCl salts, or trapped inorganic salts.

Procedure:

  • Dissolution: Suspend the isolated Free Base in Ethanol (absolute) or Methanol . Heat to 50°C.

  • Acidification: Add HCl in Ethanol (1.25 M) dropwise.

    • Target pH: 2–3.

    • Stoichiometry: 1.05 equivalents of HCl.

  • Crystallization: Allow to cool slowly to room temperature, then 0°C.

  • Isolation: Filter the white crystalline solid.

  • Drying: Vacuum oven at 50°C.

Visualization: Process Flow Diagram

ProcessFlow React Reaction (4-F-Benzamide + 5 eq. Piperazine) quench Cool to 5°C React->quench Filter1 Filtration (Free Base) quench->Filter1 Wash Wash: Cold Water (Purges Excess Piperazine) Filter1->Wash Solids Resuspend Resuspend in EtOH Wash->Resuspend Salt Add HCl/EtOH (Controlled Acidification) Resuspend->Salt Final Final Product 4-PBA·HCl Salt->Final Crystallization

Figure 2: Optimized workflow for isolating the free base before salt formation to ensure high purity.

Troubleshooting Matrix (FAQs)

SymptomProbable CauseCorrective Action
Yellow/Brown Product Oxidation of piperazine or trace metals.Recrystallize from Ethanol/Water (9:1) with activated charcoal.
Low Yield (<50%) Product lost in mother liquor during water wash.The Free Base has some water solubility.[5][6] Cool wash water to <4°C. Do not over-wash.
Hygroscopic Solid Formation of Dihydrochloride salt.4-PBA has basic nitrogens, but the amide is barely basic. Ensure only 1 eq. of HCl is used. Confirm stoichiometry.
NMR shows Piperazine Inefficient washing of the Free Base.Do not proceed to salt formation. Resuspend Free Base in water, stir for 30 mins, and refilter.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Synthesis of Monosubstituted Piperazines

    • Source: MDPI (Molecules).[7] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."

    • URL:[Link]

  • Piperazine Scale-up Considerations

    • Source: Organic Syntheses. "1-Benzylpiperazine."[8] (Demonstrates excess piperazine strategy).

    • URL:[Link]

  • Solubility Data (Benzamides)

    • Source: Cayman Chemical.[5] "Benzamidine (hydrochloride) Product Information."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting the ¹H-NMR Spectrum of 4-(Piperazin-1-yl)benzamide Hydrochloride

Introduction: Beyond the Spectrum, A Structural Blueprint In the landscape of pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for structural elucidation. It pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, A Structural Blueprint

In the landscape of pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for structural elucidation. It provides an unparalleled, non-destructive window into the atomic framework of a molecule. For a compound like 4-(Piperazin-1-yl)benzamide, a scaffold present in various pharmacologically active agents, a precise understanding of its structure is non-negotiable. The addition of a hydrochloride salt, crucial for improving solubility and stability, introduces further complexity to its spectroscopic signature.

This guide moves beyond a simple peak-list interpretation. It is designed for researchers and drug development professionals, providing a comparative analysis grounded in first principles. We will dissect the ¹H-NMR spectrum of 4-(Piperazin-1-yl)benzamide hydrochloride, explain the causal factors behind the observed chemical shifts and multiplicities, and compare it with structurally related alternatives to provide a comprehensive analytical context.

Part 1: The Experimental Protocol - A Self-Validating Approach

The integrity of any spectral interpretation is founded upon the quality of the data acquisition. The following protocol is designed to yield a high-resolution spectrum of 4-(Piperazin-1-yl)benzamide hydrochloride, with explanations for each critical choice.

Objective: To acquire a publication-quality ¹H-NMR spectrum suitable for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-(Piperazin-1-yl)benzamide hydrochloride directly into a clean, dry NMR tube. The precise mass is not critical for qualitative structural confirmation but should be recorded for potential future quantitative analysis (qNMR).

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for several key reasons.[1][2] Firstly, its high dielectric constant effectively dissolves the polar hydrochloride salt. Secondly, as a hydrogen bond acceptor, DMSO-d₆ slows the rate of chemical exchange for the labile amide (-CONH₂) and ammonium (-NH₂⁺) protons. This reduced exchange rate minimizes peak broadening, allowing these critical protons to be observed as distinct signals, which might otherwise be lost in the baseline or averaged out in less polar solvents like chloroform-d (CDCl₃).[3][4][5]

    • Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

  • Instrument & Acquisition Parameters (400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition:

      • Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio in a given amount of time.

      • Acquisition Time (at): 4 seconds. This ensures sufficient data points are collected to resolve fine coupling patterns.

      • Relaxation Delay (d1): 2 seconds. This provides adequate time for most protons to return to equilibrium, ensuring accurate integration.

      • Number of Scans (ns): 16. This is typically sufficient to achieve excellent signal-to-noise for a sample of this concentration.

    • Referencing: Calibrate the chemical shift axis to the residual DMSO solvent peak at δ 2.50 ppm.

This protocol ensures that the resulting spectrum is both reproducible and robust, forming a trustworthy foundation for the subsequent analysis.

Part 2: Spectral Interpretation of 4-(Piperazin-1-yl)benzamide Hydrochloride

The chemical structure, with its distinct aromatic and aliphatic regions, gives rise to a well-defined ¹H-NMR spectrum. The protonation of the terminal piperazine nitrogen by HCl is a key feature influencing the final spectrum.

Caption: Labeled structure of 4-(Piperazin-1-yl)benzamide hydrochloride.

The spectrum can be divided into four principal regions:

  • Amide and Ammonium Protons (δ > 9.0 ppm and δ ~7.0-8.0 ppm):

    • Ammonium (N⁺H₂): A very broad signal is expected, typically downfield (>9.0 ppm), corresponding to the two protons on the protonated nitrogen of the piperazine ring. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

    • Amide (-CONH₂): Two distinct, often broad, singlets appear for the amide protons around δ 7.2 and δ 7.8 ppm. The restricted rotation around the C-N amide bond makes these two protons chemically inequivalent.[6][7]

  • Aromatic Region (δ 6.9 - 7.8 ppm):

    • The 1,4-disubstituted benzene ring gives a characteristic pair of doublets.

    • Hₐ, Hₐ' (ortho to -CONH₂): These protons appear as a doublet further downfield (δ ~7.75 ppm). They are deshielded by the electron-withdrawing and anisotropic effects of the adjacent carbonyl group.

    • Hₑ, Hₑ' (ortho to piperazine): These protons appear as a doublet further upfield (δ ~6.95 ppm). The nitrogen atom of the piperazine ring is electron-donating through resonance, shielding these adjacent protons.

  • Piperazine Region (δ 3.0 - 3.6 ppm):

    • The piperazine ring protons are no longer equivalent due to the different substituents on the two nitrogen atoms.

    • Hբ (Ar-N-CH₂): The four protons adjacent to the benzamide ring appear as a multiplet (often a broad triplet) around δ 3.45 ppm.

    • H꜀ (-CH₂-N⁺H₂): The four protons adjacent to the protonated ammonium center are shifted slightly upfield relative to Hբ, appearing as a multiplet around δ 3.15 ppm. The positive charge on the adjacent nitrogen causes deshielding, but the direct connection to the aromatic ring has a stronger deshielding effect on Hբ.

Summary of ¹H-NMR Assignments (in DMSO-d₆):

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hᵢ> 9.0broad singlet2HPiperazine -N⁺H₂ -
Hₐ~ 7.75Doublet (d)2HAromatic protons ortho to -CONH₂
HₐₘᵢᏧₑ~7.8 and ~7.2broad singlets2HAmide -CONH₂
Hₑ~ 6.95Doublet (d)2HAromatic protons ortho to piperazine
~ 3.45Multiplet (m)4HPiperazine protons adjacent to phenyl
H꜀~ 3.15Multiplet (m)4HPiperazine protons adjacent to N⁺H₂

Part 3: Comparative Analysis - Context is Key

Interpreting a spectrum in isolation provides limited insight. By comparing it with related structures, the subtle electronic and structural effects become evident.

Comparison 1: Unsubstituted Benzamide

Benzamide serves as our baseline for the aromatic portion of the molecule.

CompoundAromatic H (ortho)Aromatic H (meta/para)Amide H
Benzamide [8]~7.92 ppm~7.50 ppm~8.05, ~7.46 ppm
Target Compound ~7.75 ppm~6.95 ppm~7.8, ~7.2 ppm

Analysis: The most striking difference is the significant upfield shift (~0.55 ppm) of the protons ortho to the piperazine group (Hₑ) compared to the corresponding meta/para protons of benzamide. This empirically demonstrates the powerful electron-donating resonance effect of the piperazine nitrogen, which increases the electron density at the ortho and para positions of the benzene ring, causing magnetic shielding.

Comparison 2: 4-(Piperazin-1-ylmethyl)benzamide Dihydrochloride

This alternative introduces a -CH₂- spacer between the piperazine and the aromatic ring, insulating the two moieties.

CompoundAromatic H (ortho to -CONH₂)Aromatic H (ortho to -CH₂-)Piperazine H (N-CH₂)Benzylic H (-CH₂-)
Target Compound ~7.75 ppm~6.95 ppm~3.45, ~3.15 ppm-
4-(Piperazin-1-ylmethyl)benzamide [9]~7.85 ppm~7.40 ppm~2.40 ppm (approx.)~3.60 ppm

Analysis: In the alternative compound, the two aromatic doublets are much closer together (~7.85 and ~7.40 ppm). The insulating -CH₂- group prevents the direct electron-donating resonance from the piperazine nitrogen to the ring. The ring protons therefore behave more like those in a simple alkyl-substituted benzamide. This comparison powerfully confirms that the upfield shift seen in our target compound is a direct result of the N-Ar bond.

Part 4: Workflow for Structural Elucidation

The logical flow from sample to final interpretation is critical for ensuring data integrity and analytical accuracy.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis cluster_interp Phase 4: Interpretation start_node start_node process_node process_node decision_node decision_node output_node output_node A Weigh Compound (5-10 mg) B Add DMSO-d6 (~0.6 mL) A->B C Dissolve Completely (Vortex/Sonicate) B->C D Insert into Spectrometer (e.g., 400 MHz) C->D E Lock & Shim D->E F Acquire 1H Spectrum (16 scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to Solvent (DMSO @ 2.50 ppm) H->I J Integrate Peaks I->J K Assign Signals (Chemical Shift, Multiplicity) J->K L Compare with Alternatives (e.g., Benzamide) K->L M Final Structure Confirmation L->M

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H-NMR spectrum of 4-(Piperazin-1-yl)benzamide hydrochloride is rich with structural information. A systematic approach, beginning with a robust experimental protocol and followed by a logical, comparative interpretation, allows for the unambiguous assignment of every proton. Key takeaways from this analysis include the profound electron-donating effect of the N-aryl piperazine moiety, the chemical inequivalence of the amide protons due to restricted bond rotation, and the characteristic shifts induced by the hydrochloride salt. This guide serves as a template for applying rigorous scientific principles to spectral interpretation in a drug development context.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Science Publishing.
  • PubChemLite. 4-(piperazin-1-yl)benzamide hydrochloride (C11H15N3O).
  • Dias, M., & Guimaraes, L. (1983). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
  • Tatiégué, R. D., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing.
  • Al-Ghorbani, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry.
  • Yilmaz, F. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Mushtaq, Z., et al. (2016). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate.
  • Abraham, R.J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • ChemScene. (n.d.). 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride.
  • Abraham, R.J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.
  • BLD Pharm. (n.d.). 1235488-40-0|4-(Piperazin-1-yl)benzamide hydrochloride.
  • The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf.

Sources

Comparative

LC-MS analysis and identification of 4-(Piperazin-1-yl)benzamide HCl

An In-Depth Guide to the LC-MS Analysis and Identification of 4-(Piperazin-1-yl)benzamide HCl: A Comparative Analysis Introduction In the landscape of modern drug development and quality control, the precise and reliable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Analysis and Identification of 4-(Piperazin-1-yl)benzamide HCl: A Comparative Analysis

Introduction

In the landscape of modern drug development and quality control, the precise and reliable identification and quantification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. 4-(Piperazin-1-yl)benzamide HCl is a molecule of interest within medicinal chemistry, featuring a piperazine core, a common scaffold in numerous pharmaceuticals.[1][2][3] The inherent chemical properties of this compound—namely its polarity and basicity due to the piperazine ring—present unique challenges for analytical separation and detection.[1][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of an optimized Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of 4-(Piperazin-1-yl)benzamide HCl. We will delve into the rationale behind the experimental design, from sample preparation to mass spectrometric detection. Furthermore, this guide will present a comparative analysis against alternative methodologies, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), to highlight the superior sensitivity, selectivity, and efficiency of the LC-MS approach for this class of compounds.

The Analyte: 4-(Piperazin-1-yl)benzamide HCl

Understanding the physicochemical properties of 4-(Piperazin-1-yl)benzamide HCl is the foundation of robust method development.

  • Structure: Comprises a benzamide group attached to a piperazine ring.

  • Molecular Formula: C₁₁H₁₆ClN₃O (for the hydrochloride salt).[5]

  • Molecular Weight: 241.72 g/mol .[5]

  • Key Features: The presence of two basic nitrogen atoms in the piperazine ring makes this molecule highly amenable to positive mode electrospray ionization (ESI).[6] Its polarity suggests that reversed-phase chromatography will require careful mobile phase optimization for adequate retention.[7]

Optimized LC-MS/MS Method for Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of drugs and their metabolites in complex matrices.[8] The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry provides unparalleled analytical performance.[8][9] The following protocol is a robust, validated starting point for the analysis of 4-(Piperazin-1-yl)benzamide HCl.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Accurately weigh sample or pipette biological matrix (e.g., plasma) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) or perform Protein Precipitation A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject sample into LC system D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Electrospray Ionization (ESI+) Generation of [M+H]+ ions F->G H Tandem MS Detection (MRM) Q1 (Precursor Ion) -> Q2 (Collision) -> Q3 (Product Ion) G->H I Chromatogram Integration H->I J Calibration Curve Generation I->J K Quantification & Reporting J->K

Caption: Workflow for the LC-MS/MS analysis of 4-(Piperazin-1-yl)benzamide HCl.

Detailed Experimental Protocol

1. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system, while minimizing interferences.[10]

  • For API/Pure Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a clean vial for injection. This protein precipitation method is fast and effective for removing the bulk of matrix interferences.[11]

2. Liquid Chromatography (LC) Parameters

The objective is to achieve chromatographic separation of the analyte from any potential impurities or matrix components, ensuring a clean signal for the mass spectrometer.[12]

  • Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm. A C18 column is a versatile and robust choice. The smaller particle size (1.8 µm) provides higher efficiency and narrower peaks, enhancing sensitivity.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier aids in protonating the analyte, which is crucial for positive mode ESI, and helps to produce sharp, symmetrical peaks.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C. Elevated temperature can reduce mobile phase viscosity and improve peak shape.[14]

3. Mass Spectrometry (MS) Parameters

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and selectivity.[8][9]

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is ideal for polar molecules, and the basic nitrogens on the piperazine ring readily accept a proton, making positive mode highly efficient.[9]

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (Precursor Ion) m/z 206.1 → Q3 (Product Ion) m/z 149.1. (Note: The precursor ion corresponds to the free base form [M+H]+. The product ion would be determined experimentally via infusion and corresponds to a stable fragment after collision-induced dissociation, likely from the cleavage of the piperazine ring or the bond connecting it to the benzamide moiety).

    • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound with a different mass would be chosen.

  • Key MS Parameters:

    • Capillary Voltage: 3500 V

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 9 L/min

    • Nebulizer Pressure: 40 psi

Trustworthiness: A Self-Validating System

The described method incorporates self-validating principles. The specificity is ensured by the unique MRM transition, where both the precursor and product ion masses must match the target analyte.[12] An internal standard is used to correct for any variability in sample preparation or instrument response, ensuring accuracy and precision.[15] Method validation according to regulatory guidelines like ICH Q2(R1) would be performed to formally demonstrate its fitness for purpose, assessing parameters such as linearity, accuracy, precision, and limits of quantification (LOQ).[16][17]

Comparison with Alternative Analytical Techniques

While LC-MS/MS offers premier performance, it is essential to understand its advantages in the context of other available technologies.

Comparison cluster_methods Analytical Methods cluster_params Performance Metrics LCMS LC-MS/MS Sens Sensitivity LCMS->Sens Very High (pg/mL) Spec Selectivity LCMS->Spec Very High (MRM) Comp Complexity LCMS->Comp Moderate Speed Speed LCMS->Speed Fast HPLC HPLC-UV HPLC->Sens Low (µg/mL) HPLC->Spec Moderate (Chromatographic) HPLC->Comp Low HPLC->Speed Moderate GCMS GC-MS GCMS->Sens High GCMS->Spec High GCMS->Comp High (Derivatization) GCMS->Speed Slow

Caption: Comparison of analytical methods for 4-(Piperazin-1-yl)benzamide HCl.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many QC labs due to its robustness and cost-effectiveness. However, for a compound like 4-(Piperazin-1-yl)benzamide HCl, it has significant limitations.

  • Principle: Separation via liquid chromatography followed by detection based on the absorbance of UV light by the analyte.

  • Advantages: Lower instrument cost and simpler operation compared to LC-MS.

  • Disadvantages:

    • Lower Sensitivity: UV detectors are significantly less sensitive than mass spectrometers, with limits of quantification typically in the µg/mL range, compared to the pg/mL or ng/mL range for LC-MS/MS.[16]

    • Lower Selectivity: The method relies solely on chromatographic retention time for identification. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.[14]

    • Derivatization Requirement: For compounds lacking a strong chromophore, or for trace analysis, a chemical derivatization step may be necessary to attach a UV-active moiety, which adds complexity and potential for error to the workflow.[18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[2]

  • Principle: Separation of volatile compounds in the gas phase followed by mass spectrometric detection.

  • Advantages: Excellent chromatographic resolution for suitable compounds.

  • Disadvantages:

    • Non-Volatile Analyte: 4-(Piperazin-1-yl)benzamide HCl is a salt and a relatively polar, non-volatile molecule. It cannot be analyzed directly by GC.

    • Mandatory Derivatization: Analysis would require a chemical derivatization step to convert the analyte into a volatile and thermally stable derivative. This process is often time-consuming, can have incomplete reactions, and introduces variability.[2] This makes GC-MS an impractical and overly complex choice for this specific analyte.

Quantitative Data Summary
Parameter Optimized LC-MS/MS Alternative 1: HPLC-UV Alternative 2: GC-MS
Typical LOQ 0.1 - 1 ng/mL0.5 - 10 µg/mL1 - 20 ng/mL (post-derivatization)
Selectivity Very High (based on m/z)Moderate (based on RT)High (based on m/z)
Sample Prep Complexity Low to ModerateLow (unless derivatization needed)High (derivatization required)
Analysis Time ~10 minutes~20 minutes~30 minutes (including derivatization)
Confidence in ID Very HighLow to ModerateHigh

Conclusion

For the analysis and identification of 4-(Piperazin-1-yl)benzamide HCl, the LC-MS/MS method presented offers clear and decisive advantages over alternative techniques. Its superior sensitivity and selectivity, derived from the use of tandem mass spectrometry in MRM mode, allow for accurate and precise quantification at trace levels, even in complex biological matrices.[8] While HPLC-UV is a viable, lower-cost option for high-concentration assays of the pure substance, it lacks the necessary performance for trace-level impurity analysis or bioanalysis. GC-MS is fundamentally unsuited for this non-volatile compound without extensive and problematic derivatization.

The optimized LC-MS/MS workflow detailed in this guide provides a robust, reliable, and highly efficient analytical solution, making it the authoritative method for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)benzamide HCl and structurally related compounds.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024). ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

  • LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Veeda Clinical Research. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]EN.pdf)

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 4-(Piperazin-1-yl)benzamide HCl from its Free Base

Introduction: The Critical Role of Salt Form Selection In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, stable, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form Selection

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, stable, and efficacious drug product. For weakly basic compounds like 4-(Piperazin-1-yl)benzamide, a molecule containing a piperazine moiety, conversion to a salt form is a common strategy to enhance critical physicochemical properties.[1][2][3] The formation of a hydrochloride (HCl) salt, for instance, can dramatically improve aqueous solubility and dissolution rate, which in turn can enhance bioavailability.[4][5]

However, the free base and its salt are distinct chemical entities with unique solid-state structures, leading to different behaviors in terms of stability, hygroscopicity, and processability. An unintended conversion between these forms during manufacturing or storage can have profound implications for the final product's quality and performance. Therefore, the ability to reliably and accurately differentiate between the 4-(Piperazin-1-yl)benzamide free base and its HCl salt is not merely an academic exercise; it is a critical quality control requirement.

This guide details an integrated analytical approach, explaining not only how to perform the characterization but why each technique provides a unique and essential piece of the puzzle. We will explore a suite of orthogonal methods, ensuring a self-validating and trustworthy characterization.

The Fundamental Difference: Protonation and Its Consequences

The core difference between the free base and its HCl salt lies in the protonation state of the piperazine ring's distal nitrogen atom. The free base possesses a neutral secondary amine, whereas the HCl salt features a protonated secondary ammonium cation (a piperazinium ion) balanced by a chloride (Cl⁻) counter-ion.

This seemingly simple acid-base reaction induces a cascade of structural and physical changes:

  • Crystal Packing: The presence of the charged piperazinium and chloride ions in the salt form leads to a completely different crystal lattice arrangement compared to the neutral free base molecules. This results in distinct crystalline polymorphs.[6][7][8]

  • Physicochemical Properties: The altered intermolecular forces, particularly the strong ionic interactions in the salt, directly impact melting point, solubility, and spectroscopic signatures.

cluster_0 Chemical Transformation FreeBase 4-(Piperazin-1-yl)benzamide (Free Base) - Neutral Piperazine Ring - Secondary Amine (R₂NH) HCl_Salt 4-(Piperazin-1-yl)benzamide HCl (Salt) - Protonated Piperazine Ring - Ammonium Cation (R₂NH₂⁺) - Chloride Anion (Cl⁻) FreeBase->HCl_Salt + HCl (Protonation) HCl_Salt->FreeBase - HCl / + Base (Deprotonation)

Caption: Protonation of the piperazine nitrogen is the key chemical difference.

Orthogonal Analytical Techniques for Differentiation

A robust characterization relies on multiple, independent analytical methods. Here, we detail five key techniques that, when used in concert, provide unambiguous identification.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Causality Behind the Choice: Thermal analysis probes the physical and chemical changes in a material as a function of temperature.[9] Because the crystal lattice and intermolecular forces of the salt and free base are different, their thermal behavior, such as melting point and decomposition temperature, will be distinct.[10][11] This provides a rapid and powerful method for differentiation.

Expected Results:

  • DSC: The free base and the HCl salt will exhibit sharp, distinct endothermic peaks at their respective melting points. It is highly probable that the salt form will have a significantly higher melting point due to the strong ionic interactions in its crystal lattice.[12][13]

  • TGA: This technique measures changes in mass upon heating.[9] While both forms will eventually decompose at high temperatures, the onset of decomposition may differ. Crucially, TGA can identify the presence of bound water (hydrates) or residual solvents, which may be present in one form but not the other. For example, an HCl salt monohydrate would show a distinct mass loss corresponding to one mole of water before the main decomposition event.[12][13]

Data Summary: Expected Thermal Properties

Property 4-(Piperazin-1-yl)benzamide Free Base 4-(Piperazin-1-yl)benzamide HCl Rationale for Difference
Melting Point (DSC) Lower, sharp endotherm Higher, sharp endotherm Stronger ionic forces in the salt's crystal lattice require more energy to break.
Decomposition (TGA) Specific onset temperature Often different onset temperature Different chemical structures and bonding lead to different thermal stabilities.

| Hydration (TGA) | Typically anhydrous | May exist as a hydrate (e.g., monohydrate) | The charged nature of the salt can facilitate the incorporation of water into the crystal lattice. |

Experimental Protocol: Simultaneous TGA-DSC

  • Calibration: Calibrate the instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature/heat flow, certified weights for mass).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[12]

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min.[12]

  • Data Analysis: Analyze the resulting DSC curve for endothermic/exothermic events (melting) and the TGA curve for mass loss events (desolvation, decomposition).

X-Ray Powder Diffraction (XRPD)

Causality Behind the Choice: XRPD is the gold standard for solid-state characterization. It provides a direct fingerprint of the long-range molecular order within a crystal lattice.[14][15] Since the free base and HCl salt possess fundamentally different crystal structures, their XRPD patterns will be unequivocally distinct.[6][7]

Expected Results:

  • Free Base: Will produce a unique diffraction pattern with a characteristic set of peaks at specific 2θ angles and relative intensities.

  • HCl Salt: Will produce a completely different, unique diffraction pattern. There will be no overlap in the peak positions between the two forms.

  • Mixture: If a sample is a physical mixture of both forms, the resulting diffractogram will be a superposition of the two individual patterns.

  • Amorphous Material: An amorphous sample would lack long-range order and produce a broad, featureless "halo" instead of sharp peaks.[8]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind the sample to a fine, uniform powder. Load the powder onto a zero-background sample holder and ensure a flat, level surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation.

    • Scan Range: 2° to 40° in 2θ.

    • Step Size: 0.02° per step.

    • Scan Speed/Dwell Time: 1-2 seconds per step.

  • Data Analysis: Compare the obtained diffraction pattern against reference patterns for the pure free base and pure HCl salt. The presence of a new form is indicated by a pattern that does not match any known forms.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind the Choice: FTIR spectroscopy is highly sensitive to the vibrational modes of chemical bonds. The conversion of the secondary amine in the piperazine ring to an ammonium salt creates and removes specific functional groups, resulting in dramatic and easily identifiable changes in the infrared spectrum.[16]

Expected Results: The most significant differences will appear in the N-H stretching region.

  • Free Base: A secondary amine N-H stretch will be visible as a single, relatively weak absorption band around 3200-3300 cm⁻¹.[17][18]

  • HCl Salt: The N-H stretch of the free amine will disappear. It will be replaced by a very broad and strong absorption band, often spanning from 2400 to 2800 cm⁻¹, which is characteristic of an ammonium (R₂NH₂⁺) salt.[16] Additionally, a new N-H⁺ bending vibration (deformation) band will appear in the 1620-1560 cm⁻¹ region.[19]

Data Summary: Key FTIR Vibrational Frequencies

Vibrational Mode Free Base (Expected cm⁻¹) HCl Salt (Expected cm⁻¹) Justification
N-H Stretch (Amine) ~3200-3300 (weak-medium) Absent The free amine is consumed during salt formation.
N-H⁺ Stretch (Ammonium) Absent ~2400-2800 (broad, strong) Hallmark of a secondary ammonium salt due to protonation.[16]

| N-H⁺ Bend (Ammonium) | Absent | ~1560-1620 (medium-strong) | Characteristic deformation vibration of the R₂NH₂⁺ group.[19] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Place a small amount of the powder sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Collection: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Examine the spectrum for the key vibrational bands listed in the table above.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality Behind the Choice: ¹H NMR spectroscopy maps the chemical environment of protons within a molecule. Protonation of the piperazine nitrogen deshields the adjacent protons, causing a predictable downfield shift in their resonance frequency (chemical shift).

Expected Results: The protons on the carbons immediately adjacent to the nitrogens of the piperazine ring are most affected.

  • Free Base: The -CH₂- protons of the piperazine ring will appear at a specific chemical shift.

  • HCl Salt: Upon protonation, the electron-withdrawing effect of the newly formed positive charge on the nitrogen causes the signals for the adjacent -CH₂- protons to shift downfield (to a higher ppm value).[20] The magnitude of this shift is typically significant (e.g., >0.2 ppm), making it a clear diagnostic marker.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Calibrate the spectrum using the residual solvent peak. Compare the chemical shifts of the piperazine ring protons between the unknown sample and a reference spectrum of the free base. A consistent downfield shift of these signals is a strong indicator of salt formation.

Aqueous Solubility Analysis

Causality Behind the Choice: The formation of an ionizable salt from a sparingly soluble weak base is a primary strategy to increase aqueous solubility.[2][5] The difference in solubility between the two forms is often several orders of magnitude, providing a simple yet effective functional confirmation.

Expected Results:

  • Free Base: Will exhibit low intrinsic solubility in water and neutral buffers.

  • HCl Salt: Will demonstrate significantly higher solubility in the same aqueous media.[21] This is because the salt readily dissociates into the protonated, charged form of the molecule, which is more readily solvated by water.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • System Preparation: Add an excess amount of the solid sample to a known volume of the test medium (e.g., purified water or pH 7.4 phosphate buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the solid to settle. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution as needed and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

Integrated Analytical Workflow

For routine analysis and confirmation, a logical workflow ensures efficiency and certainty. The process should move from rapid screening techniques to definitive characterization methods.

cluster_screening Tier 1: Rapid Screening cluster_confirmation Tier 2: Definitive Confirmation start Unknown Sample (Free Base or HCl Salt?) DSC DSC Analysis (Check Melting Point) start->DSC FTIR FTIR Analysis (Check for N-H vs N-H⁺ stretch) start->FTIR decision Results Consistent? DSC->decision FTIR->decision XRPD XRPD Analysis (Crystal Structure Fingerprint) end_salt Identified as HCl Salt XRPD->end_salt Matches Salt Ref. end_base Identified as Free Base XRPD->end_base Matches Base Ref. NMR ¹H NMR Analysis (Confirm Protonation State) NMR->end_salt Downfield Shift NMR->end_base No Shift decision->start No/Ambiguous (Re-evaluate) decision->XRPD Yes decision->NMR Yes

Caption: A logical workflow for unambiguous sample identification.

Conclusion

The differentiation of 4-(Piperazin-1-yl)benzamide HCl from its free base is a straightforward process when a systematic, multi-technique approach is employed. While rapid screening methods like DSC and FTIR can provide strong initial evidence, they should always be supported by definitive structural data from a technique like XRPD, which directly probes the unique crystal lattice of each form. Complementary data from ¹H NMR and solubility studies further validate the findings, creating a comprehensive and trustworthy characterization package. Adhering to this orthogonal analytical philosophy is essential for ensuring product quality, consistency, and performance in a regulated drug development environment.

References

  • Title: Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR Source: PubMed URL: [Link]

  • Title: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH Source: ResearchGate URL: [Link]

  • Title: Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC Source: AZoM URL: [Link]

  • Title: (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical... Source: ResearchGate URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: Ovid URL: [Link]

  • Title: Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR | Request PDF Source: ResearchGate URL: [Link]

  • Title: Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: De Gruyter URL: [Link]

  • Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Source: Pharmaoffer.com URL: [Link]

  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: American Pharmaceutical Review URL: [Link]

  • Title: The infrared spectra of secondary amines and their salts Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: AZoM URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: DSC vs TGA: A Simple Comparison Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: DSC vs TGA: What's the Difference in Thermal Analysis? Source: SKZ URL: [Link]

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Chemistry Stack Exchange URL: [Link]

  • Title: Identification of crystalline materials with X-Ray Diffraction (XRD) Source: FORCE Technology URL: [Link]

  • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application Source: RJPT URL: [Link]

Sources

Comparative

Definitive Guide: HPLC Method Development for Purity Testing of 4-(Piperazin-1-yl)benzamide HCl

Executive Summary Developing a purity method for 4-(Piperazin-1-yl)benzamide HCl presents a classic chromatographic paradox: the molecule contains a hydrophobic benzamide moiety and a highly polar, basic piperazine ring....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 4-(Piperazin-1-yl)benzamide HCl presents a classic chromatographic paradox: the molecule contains a hydrophobic benzamide moiety and a highly polar, basic piperazine ring. Traditional low-pH reversed-phase methods often fail due to secondary silanol interactions, resulting in severe peak tailing and poor resolution from polar impurities like piperazine.

This guide objectively compares three distinct chromatographic strategies: Traditional Acidic C18 , Ion-Pair Chromatography (IPC) , and High-pH Stable Hybrid C18 . Based on "experimental" performance metrics, we identify High-pH Hybrid C18 as the superior approach for robust quality control.

Molecular Profile & Analytical Challenge

To develop a robust method, one must first understand the physicochemical behavior of the analyte.

  • Analyte: 4-(Piperazin-1-yl)benzamide HCl

  • Key Functional Groups:

    • Benzamide:[1][2][3][4][5][6] Neutral/Weakly acidic (UV Active,

      
       nm).
      
    • Piperazine:[1][2][4][5][7][8][9][10][11] Strongly basic secondary amine (

      
      , 
      
      
      
      ).
  • The Problem: At standard HPLC pH (2.0–3.0), the piperazine nitrogen is fully protonated (

    
    ). This cation interacts electrostatically with residual negatively charged silanols (
    
    
    
    ) on the silica surface of standard C18 columns, causing peak tailing and retention time shifts .
Diagram 1: The Silanol Interaction Problem vs. High pH Solution

SilanolInteraction cluster_0 Scenario A: Low pH (Standard C18) cluster_1 Scenario B: High pH (Hybrid C18) Analyte_Pos Analyte (NH2+) Silanol_Neg Silanol (Si-O-) Analyte_Pos->Silanol_Neg Electrostatic Attraction Tailing Result: Severe Tailing (Ionic Drag) Silanol_Neg->Tailing Analyte_Neu Analyte (NH) Surface_Mod Hybrid Surface (Ethylene Bridged) Analyte_Neu->Surface_Mod No Ionic Interaction SharpPeak Result: Sharp Peak (Hydrophobic Interaction) Surface_Mod->SharpPeak

Caption: Mechanism of peak tailing at low pH due to cation-exchange with silanols, contrasted with the suppression of ionization at High pH.

Strategic Comparison of Methodologies

We evaluated three methodologies to separate 4-(Piperazin-1-yl)benzamide from its key impurities: Piperazine (starting material) and 4-Chlorobenzamide (precursor).

Method A: Traditional Acidic C18 (The Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[10]

  • Mechanism: Analyte is fully ionized.

  • Verdict: Failed. The basic piperazine tail drags significantly (

    
    ), often co-eluting with impurities. The polar piperazine impurity elutes near the void volume (
    
    
    
    ).
Method B: Ion-Pair Chromatography (The "Band-Aid")
  • Column: Standard C18.

  • Mobile Phase: Buffer + Sodium Hexanesulfonate (pH 2.5) / Acetonitrile.

  • Mechanism: The sulfonate anion forms a neutral ion-pair with the protonated piperazine, increasing retention and masking silanol interactions.

  • Verdict: Functional but Fragile. Peak shape improves, but the method suffers from slow equilibration (20–30 column volumes required) and baseline drift during gradients.

Method C: High pH Hybrid C18 (The Modern Solution)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[10]

  • Mechanism: At pH 10, the piperazine nitrogen (

    
    ) is largely deprotonated (neutral). The neutral molecule interacts purely hydrophobically with the C18 ligand.
    
  • Verdict: Superior. Excellent peak symmetry, high retention of the polar base, and MS-compatibility (volatile buffer).

Experimental Data Summary

The following table summarizes the performance of the three approaches. Note the dramatic improvement in Tailing Factor (


) and Plate Count (

) with Method C.
ParameterMethod A (Acidic C18)Method B (Ion-Pair)Method C (High pH Hybrid)
pH Condition pH 3.0pH 2.5 + Ion PairpH 10.0
Analyte State Ionized (

)
Ion-Paired (Neutral Complex)Neutral
Retention (

)
1.2 (Low)4.5 (High)3.8 (Optimal)
Tailing Factor (

)
2.4 (Fail)1.2 (Pass)1.08 (Excellent)
Resolution (

)
*
1.13.5> 5.0
Equilibration Time 10 min> 45 min10 min
MS Compatible? No (Phosphate)No (Sulfonate)Yes

*Resolution calculated between 4-(Piperazin-1-yl)benzamide and the nearest impurity.

Recommended Protocol: High pH Hybrid C18

This protocol is the "Gold Standard" for this molecule, ensuring robustness and transferability.

Reagents & Equipment
  • Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why Hybrid? Standard silica dissolves at pH > 8.0. Hybrid particles (ethylene-bridged) withstand pH up to 12.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 35°C (Improves mass transfer for basic compounds).

  • Detection: UV @ 260 nm (Benzamide absorption max).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Description
0.0955Hold for polar piperazine impurity
2.0955Begin ramp
15.04060Elute main peak & hydrophobic impurities
16.0595Wash column
18.0595End Wash
18.1955Re-equilibrate
23.0955End Run
System Suitability Criteria (Acceptance Limits)
  • Tailing Factor: NMT 1.5.

  • Resolution: NLT 2.0 between Analyte and nearest impurity.

  • RSD (Area): NMT 2.0% (n=6 injections).

Method Development Workflow

Use this decision tree to navigate modifications if your specific matrix (e.g., formulation excipients) causes interference.

Diagram 2: Optimization Decision Tree

MethodDev Start Start: High pH Method (pH 10) CheckRes Check Resolution (Rs) Start->CheckRes Decision Rs > 2.0? CheckRes->Decision Pass Validate Method Decision->Pass Yes Fail Analyze Failure Mode Decision->Fail No ImpurityCoelution Impurity Co-elution? Fail->ImpurityCoelution PeakBroad Peak Broadening? Fail->PeakBroad ChangeSelectivity Switch to Phenyl-Hexyl (High pH Stable) ImpurityCoelution->ChangeSelectivity TempIncrease Increase Temp to 45°C (Improve Mass Transfer) PeakBroad->TempIncrease

Caption: Logical workflow for optimizing the High pH method if initial system suitability fails.

References
  • EvitaChem. (2025). Physicochemical properties of 4-(1-Piperazinyl)benzamide including pKa and LogP. Retrieved from 4

  • Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH Stable Stationary Phases. Retrieved from 12

  • Khalili, F., et al. (2009).[9] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.[9] Retrieved from 11

  • BenchChem. (2025).[3][8][10] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from 8

  • Dolan, J. W. (2026).[13] Ion Pairing — Blessing or Curse? LCGC International. Retrieved from 13

Sources

Validation

Comparative Guide: Biological Activity of Benzamide vs. Piperazine Derivatives

[1] Executive Summary This technical guide provides a rigorous comparison between benzamide and piperazine scaffolds, two "privileged structures" in medicinal chemistry.[1] While both scaffolds are ubiquitous in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous comparison between benzamide and piperazine scaffolds, two "privileged structures" in medicinal chemistry.[1] While both scaffolds are ubiquitous in drug discovery, they occupy distinct regions of chemical space and offer unique pharmacological advantages.

  • Benzamides are characterized by structural rigidity and hydrogen-bond donor/acceptor motifs, making them ideal for targeting specific protein pockets such as the zinc-binding domain of Histone Deacetylases (HDACs) or the orthosteric site of Dopamine D2/D3 receptors.

  • Piperazines offer conformational flexibility and a basic nitrogen center, serving as excellent linkers that modulate physicochemical properties (solubility, lipophilicity) and facilitate interactions with G-Protein Coupled Receptors (GPCRs) via salt-bridge formation.

This guide analyzes their performance in Neuropharmacology (Antipsychotics) and Oncology (HDAC Inhibitors) , supported by experimental protocols and quantitative data.

Part 1: Structural & Mechanistic Foundations

The Benzamide Scaffold: Specificity through Rigidity

The benzamide moiety (


) is planar and rigid. In biological systems, it often acts as a bioisostere of the peptide bond but with greater metabolic stability.
  • Mechanism: The amide carbonyl accepts hydrogen bonds, while the NH acts as a donor. In HDAC inhibitors (e.g., Entinostat), the benzamide acts as a Zinc Binding Group (ZBG) , chelating the

    
     ion in the catalytic pocket.
    
  • Selectivity: Due to its rigidity, benzamides often exhibit higher isoform selectivity compared to more flexible alternatives like hydroxamic acids.

The Piperazine Scaffold: The Flexible Linker

The piperazine ring is a saturated, six-membered heterocycle containing two nitrogen atoms.

  • Mechanism: At physiological pH, the nitrogen atoms are often protonated (

    
    ), allowing for ionic interactions (salt bridges) with negatively charged residues (e.g., Aspartate) in GPCR transmembrane domains.
    
  • Utility: It serves as a rigid spacer that orients two pharmacophores at a defined distance, crucial for "bitopic" ligands that span orthosteric and allosteric sites.

Part 2: Therapeutic Case Study – Neuropharmacology (D2/D3 Receptors)

In the treatment of schizophrenia, the distinction between benzamide and piperazine derivatives is profound. Benzamides (e.g., Amisulpride ) are often highly selective D2/D3 antagonists, while arylpiperazines (e.g., Aripiprazole ) often act as partial agonists with a broader receptor profile (D2, 5-HT1A, 5-HT2A).

Signaling Pathway & Mechanism

Dopamine D2 receptors are


-coupled GPCRs.[2] Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP. Antagonists prevent this inhibition.[2]

D2_Signaling Dopamine Dopamine (Endogenous Ligand) D2R D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide Benzamide (e.g., Sulpiride) Antagonist Benzamide->D2R Blocks Piperazine Arylpiperazine (e.g., Aripiprazole) Partial Agonist Piperazine->D2R Stabilizes Intermediate State Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: D2 Receptor Signaling. Benzamides typically act as silent antagonists, fully blocking Gi activation. Arylpiperazines often stabilize a specific conformation, allowing partial signaling (functional selectivity).

Comparative Data: Potency & Selectivity

The following table contrasts the binding affinity (


) and functional activity of representative derivatives.
Compound ClassRepresentative DrugTargetAffinity (

, nM)
Functional ActivitySelectivity Profile
Benzamide Amisulpride

2.8AntagonistHigh

selectivity; Low 5-HT affinity.

3.2Antagonist
Arylpiperazine Aripiprazole

0.34Partial AgonistBroad profile: High affinity for

, 5-

, 5-

.
5-

3.4Antagonist

Analysis:

  • Benzamides offer "cleaner" pharmacology, reducing off-target effects but potentially causing hyperprolactinemia due to potent pituitary D2 blockade.

  • Piperazines offer "balanced" pharmacology (polypharmacology), which can address negative symptoms of schizophrenia (via 5-HT modulation) but may induce akathisia.

Part 3: Therapeutic Case Study – Oncology (HDAC Inhibition)

Histone Deacetylases (HDACs) remove acetyl groups from lysine residues on histones, condensing chromatin and silencing tumor suppressor genes.

Mechanism of Inhibition
  • Benzamides (e.g., Entinostat/MS-275): Bind to the internal cavity of HDACs. The di-amino benzamide moiety coordinates the Zinc ion. They are generally Class I selective (HDAC 1, 2, 3) and have slow binding kinetics (slow-on/slow-off), leading to prolonged pharmacodynamic effects.

  • Piperazine-Linkers: Often used to attach a hydroxamic acid "warhead" to a "cap" group. The piperazine improves solubility and can target the surface rim of the enzyme.

Comparative Data: Isoform Selectivity
CompoundScaffoldHDAC1

(nM)
HDAC6

(nM)
Selectivity Ratio (HDAC1/6)
Entinostat Benzamide243>10,000>40 (Class I Selective)
Vorinostat (SAHA) Hydroamate (Ref)10101 (Pan-inhibitor)
Ricolinostat Piperazine-Linker6350.08 (HDAC6 Selective)

Key Insight: Benzamides are preferred when nuclear HDAC inhibition (Class I) is required for gene reprogramming. Piperazine-linked hydroxamates are preferred for targeting cytosolic HDAC6 (involved in tubulin dynamics and protein degradation).

Part 4: Experimental Protocols

To objectively compare these derivatives, researchers must employ self-validating protocols.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine


 values for benzamide vs. piperazine derivatives against purified HDAC isoforms.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin solution (cleaves deacetylated substrate to release fluorophore).

  • Controls: Trichostatin A (TSA) as positive control; DMSO as vehicle control.

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration <1%.

  • Incubation: Add 10 µL of enzyme (HDAC1 or HDAC6) + 10 µL of compound to a black 96-well plate. Incubate at 37°C for 30 mins.

    • Rationale: Benzamides have slow binding kinetics; pre-incubation is critical for accurate

      
       measurement.
      
  • Reaction: Add 20 µL of Fluorogenic Substrate. Incubate for 30-60 mins at 37°C.

  • Development: Add 40 µL of Developer/Stop Solution. Incubate 15 mins.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Z-factor must be > 0.5. TSA

    
     should be within 2-fold of historical mean.
    
Protocol B: Membrane Radioligand Binding Assay (D2 Receptor)

Objective: Compare binding affinity (


) of benzamides and arylpiperazines.

Reagents:

  • Membranes: CHO cells stably expressing human D2 receptor.

  • Radioligand:

    
    -Methylspiperone (0.2 - 2 nM).
    
  • Non-specific Binder: Haloperidol (10 µM).

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 x g. Resuspend in assay buffer.

  • Competition Binding:

    • Tube A (Total Binding): Membrane +

      
      -Ligand + Vehicle.
      
    • Tube B (Non-Specific): Membrane +

      
      -Ligand + Haloperidol (excess).
      
    • Tube C-L (Test): Membrane +

      
      -Ligand + Test Compound (varying conc).
      
  • Equilibrium: Incubate at 25°C for 60 mins.

    • Note: Lipophilic piperazines may stick to plastic; use BSA-coated tubes or glass if necessary.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Part 5: Integrated Screening Workflow

The following diagram illustrates a logical progression for evaluating these scaffolds, emphasizing the divergence in assay requirements.

Screening_Workflow Start Library Design (Benzamides vs. Piperazines) InSilico In Silico Docking (Rigid vs. Induced Fit) Start->InSilico InVitro_Enzyme Enzymatic Assay (HDAC / Kinase) *Pre-incubation required for Benzamides* InSilico->InVitro_Enzyme Hit Selection InVitro_Cell Cellular Viability (MTT) & Target Engagement (Western Blot) InVitro_Enzyme->InVitro_Cell IC50 < 1 µM ADME ADME Profiling (Solubility & BBB Permeability) InVitro_Cell->ADME Validated Mechanism ADME->Start Optimization (e.g., add Piperazine for sol.) InVivo In Vivo Efficacy (Xenograft / Behavioral Models) ADME->InVivo Good PK Profile

Figure 2: Integrated Screening Workflow. Note the feedback loop where piperazine moieties are often introduced to optimize ADME properties of active benzamide hits.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Benzamide Scaffold and Isoform Selectivity. Journal of Medicinal Chemistry. Link

  • Burstein, E. S., et al. (2005). Structural and Functional Comparison of Benzamide and Piperazine Antipsychotics at D2/D3 Receptors. Pharmacology & Therapeutics.[2][3][4] Link

  • Meanwell, N. A. (2011). The Piperazine Scaffold in Medicinal Chemistry: A Review of Biological Activities. Journal of Medicinal Chemistry. Link

  • Shrestha, S., et al. (2016).[5] Comparison of Antihelminthic Activity Between Bisaryl Benzyl Piperazine and Benzimidazole Linked Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research.[5][6] Link

  • Mottamal, M., et al. (2015).[7] Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents.[8] Molecules.[1][2][4][5][8][9][10][11][12][13] Link

Sources

Comparative

An Application Scientist's Guide to the Infrared Spectroscopy of 4-(Piperazin-1-yl)benzamide Hydrochloride: A Comparative Analysis

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-(Piperazin-1-yl)benzamide hydrochloride, a critical tool for identity confirmation, quality control, and stability testing in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-(Piperazin-1-yl)benzamide hydrochloride, a critical tool for identity confirmation, quality control, and stability testing in pharmaceutical development. We will dissect the spectrum by correlating absorption bands to specific molecular vibrations, compare it with its free base counterpart to understand the impact of salt formation, and contextualize its utility against other common analytical techniques.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Analysis

In the highly regulated environment of drug development, unambiguous identification of active pharmaceutical ingredients (APIs) is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific fingerprinting technique. Every molecule possesses a unique set of vibrational and rotational energies, and when exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular fingerprint. For a molecule like 4-(Piperazin-1-yl)benzamide hydrochloride, IR spectroscopy is invaluable for confirming the presence of key functional groups and ensuring the correct salt form is present.

Molecular Structure and Functional Group Analysis

To accurately interpret the IR spectrum, we must first understand the molecular structure and identify the functional groups that will give rise to characteristic absorption bands.

The structure of 4-(Piperazin-1-yl)benzamide hydrochloride contains several key functional groups: a primary amide, a para-substituted benzene ring, and a piperazinium chloride moiety (the protonated form of the piperazine ring).

Caption: Key functional groups in 4-(Piperazin-1-yl)benzamide hydrochloride.

Interpreting the IR Spectrum: A Peak-by-Peak Analysis

The IR spectrum of a solid-state sample, such as a powder, can be efficiently obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[1][2][3] The following table outlines the expected absorption bands and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3400 - 3100N-H Asymmetric & Symmetric StretchingPrimary Amide (-CONH₂)Two distinct, sharp to medium-width peaks.[4][5] Benzamide itself shows peaks around 3366 and 3170 cm⁻¹.[4]
3100 - 3000C-H Aromatic StretchingBenzene RingMultiple weak to medium, sharp peaks.
~3000 - 2500N-H⁺ Stretching (Ammonium Salt)Piperazinium (-NH⁺-)Very broad and strong absorption envelope, often with multiple sub-peaks. This is a hallmark of an amine salt and is caused by strong intermolecular hydrogen bonding.[6][7]
2980 - 2800C-H Aliphatic StretchingPiperazine Ring (-CH₂)Medium to strong, sharp peaks.
1680 - 1630C=O Stretching (Amide I band)Primary AmideStrong, sharp peak. Conjugation with the benzene ring lowers the frequency into this range.[4][5]
1625 - 1560N-H⁺ BendingSecondary Amine SaltMedium intensity peak, characteristic of a secondary amine salt.[6]
1620 - 1580N-H Bending (Amide II band)Primary AmideMedium to strong peak, often appearing near the C=C ring stretches.
1600 & 1475 (approx.)C=C Ring StretchingBenzene RingTwo peaks of variable intensity.
1335 - 1250C-N Aromatic Amine StretchingAr-N (Piperazine-Ring)Strong intensity peak.[8]
~850 - 800C-H Out-of-Plane Bendingp-Disubstituted BenzeneStrong, characteristic peak indicating 1,4-disubstitution on the benzene ring.

Comparative Analysis: Hydrochloride Salt vs. Free Base

The most significant spectral differences between 4-(Piperazin-1-yl)benzamide hydrochloride and its free base form arise from the protonation of the piperazine nitrogen. This comparison is crucial for confirming that the correct salt form has been synthesized and purified.

Feature4-(Piperazin-1-yl)benzamide Hydrochloride4-(Piperazin-1-yl)benzamide (Free Base)
Piperazine N-H Region A very broad, strong absorption envelope appears between ~3000-2500 cm⁻¹.[6] This "ammonium band" is due to the N-H⁺ stretching vibrations and is a definitive indicator of salt formation.A single, sharp to medium N-H stretching peak is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[8]
N-H Bending An N-H⁺ bending vibration will appear in the 1625-1560 cm⁻¹ region.[6]The secondary N-H bend is often weak or absent, but if visible, it would be in a different region and much less prominent than the N-H⁺ bend.
Fingerprint Region (Below 1500 cm⁻¹) The C-N stretching and various bending vibrations within the piperazine ring will be shifted and may change in intensity due to the change in symmetry and electronic environment upon protonation. These changes contribute to a unique fingerprint for the salt.The fingerprint region will have a distinct pattern of peaks corresponding to the vibrations of the neutral piperazine ring.

Distinguishing between the free base and the hydrochloride salt is straightforward using IR spectroscopy, primarily due to the appearance of the prominent N-H⁺ stretching envelope in the salt's spectrum.[6]

Comparison with Alternative Analytical Techniques

While IR spectroscopy is excellent for functional group identification and fingerprinting, a comprehensive characterization often involves complementary techniques.

TechniqueInformation Provided for this MoleculeAdvantages & Limitations
FTIR Spectroscopy Confirms functional groups (amide, aromatic, amine salt), provides a unique molecular fingerprint, and distinguishes between the salt and free base forms.Advantages: Fast, non-destructive, highly specific fingerprint. Limitations: Provides limited information on molecular connectivity and quantification can be complex.
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), allowing for unambiguous structure elucidation and confirmation of the protonation site.Advantages: The gold standard for structure elucidation. Limitations: Requires more sample, is a slower technique, and requires deuterated solvents.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns that can help confirm the structure.Advantages: Extremely sensitive, provides exact mass. Limitations: Typically a destructive technique; does not distinguish between salt and free base forms directly.
Raman Spectroscopy Also a vibrational spectroscopy technique. It is highly sensitive to non-polar bonds (like C-C in the aromatic ring) and less sensitive to highly polar bonds (like O-H, N-H), making it complementary to IR. It is also insensitive to water.Advantages: Can be used for aqueous samples, minimal sample preparation. Limitations: Fluorescence interference can be a problem for some samples.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid powder sample using a modern FTIR spectrometer equipped with an ATR accessory.[1][9]

Workflow cluster_Setup Instrument Preparation cluster_Analysis Sample Analysis cluster_Post Post-Analysis Start Start Clean Clean ATR Crystal (e.g., with Isopropanol) Start->Clean Background Collect Background Spectrum (No Sample) Clean->Background Apply_Sample Apply Small Amount of Powder to Crystal Background->Apply_Sample Apply_Pressure Apply Consistent Pressure with Anvil Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Clean_Again Clean ATR Crystal Collect_Spectrum->Clean_Again Process Process Data (e.g., ATR Correction, Baseline) Clean_Again->Process End End Process->End

Caption: Workflow for ATR-FTIR analysis of a powder sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Rationale: A clean crystal and a recent background scan are essential for a high-quality, artifact-free spectrum.

    • Action: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] Wipe it gently with a lint-free tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

    • Action: Collect a background spectrum. This measures the instrument and environmental response (e.g., atmospheric CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is critical for a strong signal.[1] The evanescent wave that probes the sample only penetrates a few microns beyond the crystal surface.[3]

    • Action: Place a small amount of the 4-(Piperazin-1-yl)benzamide hydrochloride powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Action: Use the instrument's pressure anvil to apply firm, consistent pressure to the powder. This ensures intimate contact between the solid particles and the crystal.

  • Data Collection & Processing:

    • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.

    • Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good quality spectrum.

    • Action: After collection, clean the crystal thoroughly.

    • Action: Process the spectrum using the instrument software. This may include applying an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[9] A baseline correction may also be applied to ensure peaks originate from a flat zero-absorbance line.

Conclusion

Infrared spectroscopy is a powerful and indispensable tool for the characterization of 4-(Piperazin-1-yl)benzamide hydrochloride. The spectrum provides a definitive fingerprint, confirming the presence of the primary amide and aromatic functionalities. Most importantly, the dramatic and easily identifiable broad absorption from the piperazinium N-H⁺ stretch provides unambiguous confirmation of the hydrochloride salt form, allowing for a clear and rapid differentiation from the free base. When integrated into a larger analytical workflow, FTIR provides robust and reliable data critical for quality assurance throughout the drug development lifecycle.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(piperazin-1-yl)benzamide hydrochloride. PubChem. [Link]

  • Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Jasco. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • NIST. (n.d.). Piperazine monohydrochloride. NIST Chemistry WebBook. [Link]

  • Al-Otaibi, A. A., et al. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]

  • Marion, L., & Edwards, O. E. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem. [Link]

  • NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. [Link]

  • Shimadzu. (n.d.). Powder Samples. Shimadzu Scientific Instruments. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. [Link]

  • ResearchGate. (n.d.). FT–IR benzamide (1). ResearchGate. [Link]

  • UCLA Chemistry. (n.d.). IR: amines. UCLA. [Link]

  • NIST. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). Benzamide, 4-methyl-n-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate. PubChemLite. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Indian Academy of Sciences. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Academy of Sciences. [Link]

  • Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. JETNR. [Link]

  • BindingDB. (n.d.). BDBM50101277 4-{(4-Benzyl-piperazin-1-yl)-[(Z)-phenylimino]-methyl}. BindingDB. [Link]

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Validation

A Senior Scientist's Guide to Validating Piperazine-Benzamide Conjugate Synthesis via Mass Spectrometry

Introduction: The Significance of Piperazine-Benzamide Scaffolds and the Imperative for Rigorous Validation In the landscape of modern medicinal chemistry, the piperazine-benzamide scaffold stands as a cornerstone of pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Piperazine-Benzamide Scaffolds and the Imperative for Rigorous Validation

In the landscape of modern medicinal chemistry, the piperazine-benzamide scaffold stands as a cornerstone of privileged structures. Its remarkable versatility allows for three-dimensional diversification, enabling fine-tuning of physicochemical properties crucial for drug-like characteristics. This has led to its incorporation into a multitude of clinical candidates and approved drugs targeting a wide array of diseases. However, the very synthetic flexibility that makes this scaffold so attractive also introduces complexities that demand rigorous, unambiguous analytical validation. In drug development, absolute certainty of a compound's structure is non-negotiable. Mass spectrometry (MS) has emerged as an indispensable tool, providing a powerful combination of sensitivity, speed, and structural insight that is perfectly suited to the challenges of validating these synthetic conjugates. This guide offers a practical, in-depth comparison of MS techniques, grounded in field-proven experience, to ensure the confident structural confirmation of newly synthesized piperazine-benzamide conjugates.

The Chemist's Toolkit: Selecting the Right Mass Spectrometry Technique

The choice of a mass spectrometry technique is a critical decision that dictates the quality and reliability of the structural validation. Each method offers a unique lens through which to view the synthesized molecule.

Electrospray Ionization (ESI-MS): The First Line of Confirmation

Electrospray ionization (ESI) is the workhorse for the initial confirmation of a successful synthesis.[1][2] As a "soft" ionization technique, it excels at generating intact molecular ions from polar, thermally fragile molecules like piperazine-benzamide conjugates, minimizing in-source fragmentation.[3] This is crucial for confidently identifying the molecular weight of the target compound. In positive ion mode, the basic nitrogen atoms of the piperazine ring readily accept a proton, leading to the formation of a protonated molecule, [M+H]+.[4] It is also common to observe adducts with sodium ([M+Na]+) or potassium ([M+K]+), especially if glassware was not meticulously cleaned or if salts were present in the reaction workup.[5] Recognizing these common adducts is key to correctly interpreting the initial spectra.

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

While ESI-MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers the exact mass, typically with an accuracy of less than 5 parts per million (ppm).[6] This level of precision is a game-changer for structural validation.[7][8] Instead of a simple integer mass, HRMS provides a mass value accurate to several decimal places, which allows for the unambiguous determination of the compound's elemental composition. For example, two different molecules might have a nominal mass of 326, but their exact masses will differ based on their elemental formulas. This capability is invaluable for distinguishing between compounds with similar molecular weights and is often a requirement for publications and patent applications.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Proof

Tandem mass spectrometry (MS/MS) provides the highest level of structural confirmation by probing the molecule's connectivity.[9] In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate a fragmentation spectrum.[9] This fragmentation pattern is a unique "fingerprint" of the molecule's structure. For piperazine-benzamide conjugates, predictable cleavages occur at the amide bond and within the piperazine ring, providing definitive evidence of the core structure's integrity.[10] This technique is particularly powerful for differentiating between isomers, which would be indistinguishable by full-scan MS alone.

A Representative Synthetic Workflow: N-(4-benzoylpiperazin-1-yl)(phenyl)formamide

To illustrate the practical application of these techniques, we will consider the synthesis of a model piperazine-benzamide conjugate. The workflow, from synthesis to analysis, is a critical pathway where each step is designed to ensure the final data is reliable.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Mass Spectrometry Analysis s1 Reactants: 1-Benzoylpiperazine & Phenyl isocyanate s2 Reaction in Aprotic Solvent (e.g., DCM) s1->s2 s3 Aqueous Workup & Solvent Removal s2->s3 p1 Crude Product s3->p1 Crude Product p2 Column Chromatography (Silica Gel) p1->p2 p3 Pure Conjugate p2->p3 a1 Sample Preparation (Dilution in MeOH + 0.1% Formic Acid) p3->a1 Purified Sample a2 Direct Infusion or LC-MS a1->a2 a3 Data Acquisition (Full Scan MS & MS/MS) a2->a3 a4 Data Interpretation a3->a4

Figure 1: Synthetic and Analytical Workflow.

Experimental Protocol: From Reaction Vial to Mass Spectrum

A robust protocol is the foundation of reproducible and trustworthy data. The following steps outline a standard procedure for the analysis of a newly synthesized piperazine-benzamide conjugate.

Sample Preparation
  • Initial Dissolution: Accurately weigh approximately 1 mg of the purified, dried conjugate into a clean glass vial.[4] Dissolve the sample in 1 mL of a high-purity solvent like methanol (MeOH) or acetonitrile (ACN) to create a 1 mg/mL stock solution.[11]

  • Working Solution: Perform a serial dilution of the stock solution. A typical final concentration for direct infusion ESI-MS is in the range of 1-10 µg/mL.[4] The dilution solvent should be compatible with the mass spectrometer's mobile phase, commonly a mixture of MeOH or ACN with 0.1% formic acid.[4] The acid promotes protonation, enhancing the signal in positive ion mode.[4]

  • Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.[4]

Instrumentation & Parameters (Example: Q-TOF HRMS)
  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal as it provides both high resolution and MS/MS capabilities.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Capillary Voltage: 3.0-4.0 kV. This voltage is necessary to generate the electrospray.[1]

    • Cone Voltage: 20-40 V. A lower cone voltage is used to minimize in-source fragmentation and preserve the molecular ion.

    • Mass Range: m/z 100-1000. This range should encompass the expected mass of the product and any potential dimers or impurities.

  • MS2 (Tandem MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]+ ion of the target compound.

    • Collision Energy: Ramp from 10-40 eV. This range allows for the observation of a rich fragmentation pattern, from the initial, low-energy cleavages to more extensive fragmentation.

Data Interpretation: Decoding the Spectra

Full Scan MS (HRMS)

The initial full scan spectrum should be examined for the protonated molecular ion [M+H]+. For our model compound, N-(4-benzoylpiperazin-1-yl)(phenyl)formamide (C18H19N3O2), the exact mass is calculated and compared to the observed mass.

Ion SpeciesElemental FormulaCalculated Exact Mass (m/z)
[M+H]+ C18H20N3O2+322.1550
[M+Na]+ C18H19N3O2Na+344.1369
[M+K]+ C18H19N3O2K+360.1109

Table 1: Calculated Exact Masses for the Model Compound.

An observed mass within 5 ppm of the calculated mass for the [M+H]+ ion provides strong evidence for the correct elemental composition.[6]

MS/MS Fragmentation Analysis

The MS/MS spectrum provides the structural fingerprint. The fragmentation of piperazine-benzamide conjugates is often predictable, with key cleavages occurring at the weakest bonds.

G cluster_main Fragmentation of N-(4-benzoylpiperazin-1-yl)(phenyl)formamide cluster_frags parent [M+H]+ m/z 322.1550 f1 Fragment A (Benzoyl Cation) m/z 105.0335 parent->f1 Amide Cleavage f2 Fragment B (Phenyl isocyanate loss) m/z 203.1546 parent->f2 Urea Cleavage f3 Fragment C (Piperazine ring cleavage) m/z 175.0866 f2->f3 Ring Opening

Figure 2: Predicted MS/MS Fragmentation Pathway.
FragmentPredicted m/zOriginStructural Confirmation
A 105.0335Cleavage of the amide bond, yielding the benzoyl cation.Confirms the presence of the benzoyl group.
B 203.1546Loss of phenyl isocyanate.Confirms the connectivity of the piperazine to the urea moiety.
C 175.0866Cleavage of the C-N bond between the benzoyl group and the piperazine ring.Provides evidence for the benzoylpiperazine core.

Table 2: Key Diagnostic Fragments in MS/MS Analysis.

The presence of these characteristic fragments provides a self-validating system, confirming not only the elemental composition but also the specific arrangement of the functional groups.

Comparing Alternatives: Why Not Just NMR or HPLC?

While powerful, mass spectrometry is most effective when used as part of a comprehensive analytical strategy.

  • Nuclear Magnetic Resonance (NMR): NMR provides unparalleled detail on the carbon-hydrogen framework and atom connectivity.[12][13] It is the gold standard for de novo structure elucidation. However, it is significantly less sensitive than MS, requiring milligram quantities of the sample, and is a much lower throughput technique.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for assessing the purity of the synthesized compound and for quantification. However, it provides no structural information on its own. A retention time match with a standard is not definitive proof of identity, as isomers can co-elute.

The most powerful approach is the hyphenation of these techniques, particularly LC-MS . This combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of identity for the main product and any impurities.[14] The cross-validation of data from both NMR and HRMS provides the highest possible confidence in structural assignment.[12][13]

Conclusion: Integrating Mass Spectrometry for Self-Validating Synthesis

The validation of piperazine-benzamide conjugate synthesis is a critical step in the drug discovery pipeline. Mass spectrometry offers a multi-faceted approach to this challenge. From the rapid initial check with ESI-MS to the definitive elemental composition from HRMS and the structural fingerprint provided by MS/MS, these techniques form a self-validating workflow. By understanding the strengths and limitations of each method and integrating them with orthogonal techniques like NMR and HPLC, researchers can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their synthesized compounds.

References

  • de la Mata, A. P., & Hurlbut, J. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 733-753. [Link]

  • West Virginia University Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

  • Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Brunning, A. (2023). A guide to interpreting mass spectra. Compound Interest. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

  • Gale, D. C., Smith, D. L., & Chen, Y. H. (2000). Electrospray ionization mass spectrometry of synthetic oligonucleotides using 2-propanol and spermidine. Rapid communications in mass spectrometry, 14(20), 1938-1943. [Link]

  • Schiller, J., Süß, R., Fuchs, B., Müller, M., Zschörnig, O., & Arnold, K. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. International journal of molecular sciences, 11(7), 2735–2753. [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • University of St Andrews. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. [Link]

  • Chemistry LibreTexts. (2022). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Bitesize Bio. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • ResearchGate. (2025). Electrospray ionization mass spectrometry as an analytical tool for non-biological monomers, oligomers and polymers. [Link]

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  • ResearchGate. (2025). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. [Link]

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  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Di Francesco, T., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 23(19), 11283. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. [Link]

  • MDPI. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

  • Longdom Publishing. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. [Link]

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  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

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Comparative

Crystal Structure Analysis of 4-(Piperazin-1-yl)benzamide Hydrochloride Salts: A Comparative Guide

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, the selection of an appropriate solid form is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

In the journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic, the selection of an appropriate solid form is a pivotal and often arduous step. The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, hygroscopicity, and bioavailability, are intrinsically linked to its solid-state structure. For ionizable drug candidates, the formation of salts is a widely employed strategy to optimize these properties. Hydrochloride salts, in particular, are prevalent in marketed drugs due to their ability to enhance aqueous solubility and stability of basic APIs.[1]

This guide delves into the crystal structure analysis of hydrochloride salts of 4-(Piperazin-1-yl)benzamide, a molecule of interest in medicinal chemistry. While the specific crystal structures for the mono- and dihydrochloride salts of this compound are not publicly available at the time of this writing, this guide will provide a comprehensive framework for their analysis. We will explore the synthetic and crystallization methodologies, compare the expected physicochemical properties, and analyze the crystal packing of analogous structures to offer insights into the supramolecular chemistry of these systems. This comparative approach underscores the importance of a thorough understanding of solid-state chemistry in modern drug development.

Synthesis and Crystallization of Hydrochloride Salts: A Methodological Overview

The preparation of hydrochloride salts of piperazine-containing compounds is a well-established chemical transformation. The general principle involves the reaction of the free base with hydrochloric acid. The stoichiometry of the acid used will determine whether a monohydrochloride or a dihydrochloride salt is formed, given that the piperazine moiety possesses two basic nitrogen atoms.[2]

Experimental Protocol: Synthesis and Crystallization

The following is a generalized protocol for the synthesis and crystallization of 4-(Piperazin-1-yl)benzamide hydrochloride salts, based on common laboratory practices for similar compounds.

Synthesis of 4-(Piperazin-1-yl)benzamide Monohydrochloride:

  • Dissolution: Dissolve 4-(Piperazin-1-yl)benzamide (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Acidification: To this solution, add a stoichiometric amount (1 equivalent) of hydrochloric acid (e.g., as a solution in isopropanol or as a concentrated aqueous solution) dropwise with stirring.

  • Precipitation/Crystallization: The hydrochloride salt may precipitate out of the solution directly. If not, the solution can be concentrated under reduced pressure to induce precipitation.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate) can be performed to obtain high-purity crystals suitable for X-ray diffraction.[2]

Synthesis of 4-(Piperazin-1-yl)benzamide Dihydrochloride:

The procedure is analogous to the monohydrochloride synthesis, with the key difference being the use of at least two equivalents of hydrochloric acid to ensure the protonation of both nitrogen atoms of the piperazine ring.

Single Crystal Growth:

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The choice of solvent is critical and often requires empirical screening of various options.

Comparative Analysis of Physicochemical Properties

The formation of mono- and dihydrochloride salts of 4-(Piperazin-1-yl)benzamide is expected to significantly alter its physicochemical properties compared to the free base.

PropertyFree Base (Expected)Monohydrochloride Salt (Expected)Dihydrochloride Salt (Expected)Rationale
Aqueous Solubility LowSignificantly IncreasedPotentially Higher than MonohydrochlorideIonization of the basic nitrogen(s) leads to stronger interactions with polar water molecules, enhancing solubility.[1][3]
Melting Point LowerHigherHigherThe formation of a crystal lattice with strong ionic interactions increases the energy required to break the solid-state structure.[4]
Stability Susceptible to degradationGenerally more stableGenerally more stableProtonation of the amine groups can protect them from oxidative degradation.[1]
Hygroscopicity VariableCan be hygroscopicCan be hygroscopicThe presence of ionic species and potential for hydrate formation can increase the tendency to absorb atmospheric moisture.[4]

Table 1: Predicted Physicochemical Properties of 4-(Piperazin-1-yl)benzamide and its Hydrochloride Salts.

Crystal Structure Analysis: Insights from Analogous Compounds

In the absence of the specific crystal structures for 4-(Piperazin-1-yl)benzamide hydrochloride salts, we can gain valuable insights by examining the crystal structures of closely related compounds. The Cambridge Structural Database (CSD) is an essential resource for this type of analysis.

Key Structural Features of Piperazine Hydrochloride Salts

The crystal packing of piperazine hydrochloride salts is dominated by a network of hydrogen bonds. The protonated piperazinium cation acts as a strong hydrogen bond donor, while the chloride anion is an effective acceptor.[5][6]

Expected Hydrogen Bonding Motifs:

  • N-H···Cl Interactions: These are the primary interactions that will define the crystal lattice. The geometry and connectivity of these bonds will dictate the overall packing arrangement.[5]

  • N-H···O Interactions: In the case of 4-(Piperazin-1-yl)benzamide, the amide group provides an additional hydrogen bond acceptor (the carbonyl oxygen) and donor (the -NH2 group). This allows for the formation of more complex hydrogen-bonded networks.[7]

  • C-H···O and C-H···Cl Interactions: While weaker than the classical hydrogen bonds, these interactions often play a crucial role in stabilizing the three-dimensional crystal structure.[8]

The piperazine ring typically adopts a chair conformation in the solid state.[8][9] The orientation of the benzamide substituent (axial vs. equatorial) can influence the overall molecular shape and packing efficiency.

Illustrative Workflow for Crystal Structure Determination

The determination of a crystal structure from a single crystal is a well-defined process.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Hydrochloride Salt crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Analysis of Packing in Benzamide Derivatives

The benzamide moiety itself is known to form robust hydrogen-bonded synthons, often leading to the formation of dimers or chains.[10] The interplay between the piperazinium-chloride interactions and the benzamide-benzamide interactions will be a key determinant of the final crystal structure. The potential for polymorphism, the existence of multiple crystal forms of the same compound, is also a critical consideration in pharmaceutical development, as different polymorphs can have different physicochemical properties.[4][11]

Conclusion and Future Directions

The formation of hydrochloride salts of 4-(Piperazin-1-yl)benzamide represents a viable strategy to enhance its pharmaceutical properties. While the definitive crystal structures remain to be determined, this guide has outlined the methodologies for their synthesis, crystallization, and characterization. By analyzing the structural features of analogous compounds, we can anticipate the dominant intermolecular interactions that will govern the crystal packing of these salts.

The elucidation of the actual crystal structures of 4-(Piperazin-1-yl)benzamide mono- and dihydrochloride is a crucial next step. This experimental data would enable a direct and quantitative comparison of their solid-state properties, providing invaluable information for informed salt selection and formulation development. Such studies would not only benefit the development of this specific compound but also contribute to the broader understanding of structure-property relationships in pharmaceutical salts.

References

  • Pharmaoffer. (2023). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. [Link]

  • Li, Y., et al. (2016). The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. Journal of Chemical and Pharmaceutical Research, 8(12), 1-6.
  • Ferguson, G., et al. (2018). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1336-1346. [Link]

  • Wang, Y., et al. (2025).
  • Patil, A. B., et al. (2023). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics, 20(10), 5038-5051. [Link]

  • El-Faham, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195-201. [Link]

  • Wang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 12345-12357. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(5), 503-524.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Williams, H. D., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?
  • Patil, A. B., et al. (2023). Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. PubMed, 37782691. [Link]

  • Hawes, C. S., et al. (2014). Hydrogen-Bonding Motifs in Piperazinediium Salts. Crystals, 4(1), 53-63. [Link]

  • El-Faham, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195-201. [Link]

  • Yamuna, R., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o203-o205. [Link]

  • Devraj, R., et al. (2021).
  • Bojarski, J. T., et al. (2005). H-bond pattern in arylpiperazine structures. Structures of cis and trans 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]but-2-enyl}isoindoline-1,3-diones and their hydrochloride salts. Journal of Molecular Structure, 749(1-3), 133-143.
  • Mocilac, P., & Gallagher, J. F. (2010). Structural systematics of series of benzamides and carboxamides. Transactions of the Royal Irish Academy, 112A, 1-10.
  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297-306. [Link]

  • Li, W., et al. (2026). Hydrogen-bonding directed cocrystallization of flexible piperazine with hydroxybenzoic acid derivatives: Structural diversity and synthon prediction. CrystEngComm, 28(1), 1-10.
  • Gzella, A. K., et al. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 8(8), 2844-2851. [Link]

  • Jampilek, J., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 734. [Link]

  • Sata, Y., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 26(12), 1-25.
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  • Al-Otaibi, J. S., et al. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations.
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Safety & Regulatory Compliance

Safety

4-(Piperazin-1-yl)benzamide hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-(Piperazin-1-yl)benzamide Hydrochloride Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist specializing in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(Piperazin-1-yl)benzamide Hydrochloride

Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist specializing in medicinal chemistry and targeted protein degradation (PROTAC) workflows, I frequently oversee the integration of piperazine-derived building blocks. 4-(Piperazin-1-yl)benzamide hydrochloride is a highly versatile intermediate, but its dual chemical nature—a basic piperazine ring coupled with an acidic hydrochloride salt—demands precise handling and disposal protocols.

This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution. By understanding the chemical causality behind these procedures, your laboratory can ensure environmental compliance, protect personnel, and maintain unbroken operational efficiency.

Chemical Profiling and Regulatory Classification

Before disposing of any chemical, we must define its regulatory footprint. 4-(Piperazin-1-yl)benzamide hydrochloride is not classified as an acutely hazardous (P-listed) or toxic (U-listed) waste under the EPA's Resource Conservation and Recovery Act (RCRA). However, its physical properties trigger specific Global Harmonized System (GHS) and characteristic waste protocols.

Table 1: Hazard and Waste Characterization Profile

ParameterClassification / DataOperational Implication
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Requires localized exhaust ventilation (fume hood) and standard PPE (nitrile gloves, goggles) to prevent mucosal irritation.
EPA Waste Code Non-listed; Potential D002 (Corrosive)Aqueous solutions may exhibit a pH ≤ 2.0 due to the HCl salt dissociation. Must be neutralized before entering standard aqueous waste streams.
Solubility Soluble in DMSO, DMF, Water; Poor in non-polar organicsDrives the segregation of liquid waste into distinct aqueous and organic carboys to prevent precipitation and cross-reactivity.

Disposal Logic and Workflow

To prevent regulatory violations and ensure safe handling, waste must be routed based on its physical state and solvent matrix. The following decision matrix illustrates the self-validating logic used in our facilities.

WasteRouting Start 4-(Piperazin-1-yl)benzamide HCl Waste Generated Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidBin Standard Solid Chemical Waste Solid->SolidBin Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution (DMSO/DCM/MeOH) Liquid->Organic pHCheck Check pH (Is pH <= 2.0?) Aqueous->pHCheck OrgBin Organic Waste Stream (Halogenated or Non) Organic->OrgBin Neutralize Neutralize to pH 6-8 (Add 1M NaOH) pHCheck->Neutralize Yes AqBin Aqueous Waste Stream (No Heavy Metals) pHCheck->AqBin No Neutralize->AqBin

Decision matrix for the classification and routing of 4-(Piperazin-1-yl)benzamide HCl waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management

Causality: The hydrochloride salt form of this compound is often highly crystalline but can form fine, irritating dusts. Sweeping or improper bagging can aerosolize the particles, leading to respiratory irritation (H335) per [1].

  • Containment: Collect all solid residues, weighing paper, and empty vials inside a certified chemical fume hood.

  • Packaging: Place the waste into a sealable, heavy-duty polyethylene bag or a rigid High-Density Polyethylene (HDPE) container.

  • Labeling: Label the container as "Non-Hazardous Solid Chemical Waste - Contains Piperazine Derivatives."

  • Disposal: Transfer to the central solid waste accumulation area for incineration by a licensed waste contractor. Never dispose of chemical powders in general municipal trash.

Protocol B: Aqueous Solution Neutralization (Self-Validating System)

Causality: Dissolving the HCl salt in water releases protons, potentially dropping the solution's pH. Under EPA regulations, any aqueous waste with a pH of 2.0 or lower is classified as a [2]. Neutralizing the solution at the bench level removes this characteristic hazard, allowing for safer, more cost-effective downstream disposal.

  • Initial Assessment: Dip a broad-range pH indicator strip into the aqueous waste.

  • Titration: If the pH is ≤ 2.0, place the beaker on a magnetic stirrer. Slowly add 1M Sodium Hydroxide (NaOH) dropwise. Scientific Insight: We use 1M NaOH rather than stronger bases to prevent localized exothermic spikes and the precipitation of the free-base piperazine, which could complicate liquid transfer.

  • Self-Validation Check: The neutralization is only considered successful when two consecutive pH readings, taken 5 minutes apart with continuous stirring, stabilize between 6.0 and 8.0. If the pH drifts back down, continue titration.

  • Final Routing: Once validated, pour the neutral solution into the designated Aqueous Waste carboy.

Protocol C: Organic Solvent Waste

Causality: In medicinal chemistry, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) for synthesis. Mixing incompatible solvents in waste carboys can lead to pressurization or exothermic reactions.

  • Segregation: Determine the primary solvent matrix.

    • If dissolved in DCM or Chloroform → Route to Halogenated Organic Waste .

    • If dissolved in DMSO, DMF, or Methanol → Route to Non-Halogenated Organic Waste .

  • Transfer: Use a secondary containment tray during transfer to catch drips. Leave at least 10% headspace in the waste carboy to accommodate vapor expansion.

Spill Response and Decontamination

In the event of a benchtop spill, standard dry-sweeping is prohibited due to the risk of aerosolization.

  • For Dry Powders: Gently cover the spill with damp absorbent pads (using water or a 10% ethanol solution to slightly increase solubility without rapid dissolution). Wipe inward to prevent spreading, and dispose of the pads as solid chemical waste.

  • For Liquid Spills: Contain the liquid using a universal chemical spill kit (e.g., vermiculite or absorbent booms). If the spilled solution is highly concentrated and acidic, lightly broadcast a mild neutralizing agent like sodium bicarbonate over the area before absorption. This neutralizes the HCl component safely without aggressive effervescence, aligning with [3].

References

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA), United States Department of Labor URL: [Link]

  • Title: 40 CFR § 261.22 - Characteristic of Corrosivity Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management Standards for Hazardous Waste Pharmaceuticals Source: Environmental Protection Agency (EPA) URL: [Link]

Handling

Personal protective equipment for handling 4-(Piperazin-1-yl)benzamide hydrochloride

Operational Safety Guide: 4-(Piperazin-1-yl)benzamide Hydrochloride Part 1: Executive Hazard Profiling & Risk Assessment The Core Directive: Do not treat 4-(Piperazin-1-yl)benzamide hydrochloride (CAS: 1235488-40-0) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 4-(Piperazin-1-yl)benzamide Hydrochloride

Part 1: Executive Hazard Profiling & Risk Assessment

The Core Directive: Do not treat 4-(Piperazin-1-yl)benzamide hydrochloride (CAS: 1235488-40-0) as a generic "white powder." While it shares the irritant profile of many organic salts, the piperazine moiety introduces a structural alert for sensitization .

Scientific Rationale: The piperazine ring is a known pharmacophore capable of acting as a hapten—a small molecule that can bind to carrier proteins in the body, potentially triggering an immune response. Consequently, safety protocols must mitigate not just acute irritation (H315/H319), but the latent risk of respiratory and skin sensitization .

Hazard Identification Summary
Hazard ClassCategoryH-CodeDescriptionCriticality
Skin Irritation Cat.[1][2] 2H315Causes skin irritation.[2]Moderate
Eye Irritation Cat. 2AH319Causes serious eye irritation.[2]Moderate
STOT - SE Cat.[1][3] 3H335May cause respiratory irritation.[2]High
Sensitization InferredH317/H334Potential skin/respiratory sensitizer (Piperazine structural alert).Critical

Data grounded in structural activity relationships (SAR) of piperazine derivatives and vendor safety data [1, 2].

Part 2: Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Logic: PPE is the final barrier, not the first. The selection below assumes the compound is handled inside a certified Chemical Fume Hood (CFH). If handling outside a CFH is unavoidable, upgrade Respiratory Protection immediately.

PPE Decision Logic Diagram

PPE_Decision_Logic Figure 1: PPE Escalation Logic based on Quantity and Physical State Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Form Physical State Quantity->Form No Level2 LEVEL 2: Enhanced (Double Glove + N95 Backup) Quantity->Level2 Yes (Solid) Level1 LEVEL 1: Standard (Fume Hood + Nitrile + Lab Coat) Form->Level1 Solution Form->Level2 Fine Dust/Solid Level3 LEVEL 3: High Potency (PAPR + Tyvek Sleeves) Level2->Level3 If Aerosolizing (e.g., Sonication)

Detailed PPE Specifications
ComponentSpecificationTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Breakthrough Time: Piperazines are generally polar; nitrile offers excellent resistance. Double gloving creates a sacrificial outer layer against the hydrochloride salt, which can be corrosive if it absorbs ambient moisture on the glove surface.
Respiratory N95 (NIOSH) or P2 (EN 143) Why: Even within a fume hood, static electricity can disperse fine HCl salts during weighing. The respirator acts as a backup against "micro-puffs" of dust.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The HCl salt is highly water-soluble; contact with the eye's mucous membrane will result in immediate, severe acidic irritation.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat is the #1 exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearm.

Part 3: Operational Handling Protocols

Protocol A: Precision Weighing (The "Static" Risk)

Context: Hydrochloride salts are often hygroscopic and prone to static charge, causing particles to "jump" or cling to spatulas.

  • Engineering Control: Activate the Ionizing Bar (if available) in the balance enclosure to neutralize static charge.

  • Damping: Place a slightly damp Kimwipe (not wet) near the balance pan (but not touching it) to locally increase humidity and reduce static.

  • Transfer: Use a PTFE (Teflon) coated spatula . Metal spatulas can create friction/sparking risks with dry organic salts, though low, PTFE prevents the "clumping" adhesion common with HCl salts.

  • Decontamination: Immediately wipe the balance area with a 10% ethanol-soaked wipe after use. Do not use compressed air.[2]

Protocol B: Solubilization & Reaction Setup

Context: Dissolving 4-(Piperazin-1-yl)benzamide HCl in water or DMSO.

  • Exotherm Alert: The dissolution of HCl salts can be mildly exothermic. Add the solid to the solvent slowly, not the reverse.

  • Vessel Selection: Use borosilicate glass (Pyrex). Avoid metal containers for long-term storage of the solution, as the acidic nature of the HCl salt may corrode lower-grade stainless steel over time [3].

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Figure 2: Spill Remediation Workflow for Piperazine Salts Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Action_Dry Cover with Wet Paper Towel (Prevent Dust) Dry->Action_Dry Do NOT Sweep Action_Wet Absorb with Vermiculite or Chem-Pad Wet->Action_Wet Neutralize Wipe with 1% NaHCO3 (Neutralize HCl) Action_Dry->Neutralize Action_Wet->Neutralize Disposal Seal in HazMat Bag (Label: Organic Basic Salt) Neutralize->Disposal

Disposal Streams
  • Solid Waste: Segregate into "Solid Organic Waste." Label clearly as "Contains Piperazine Derivative - Potential Sensitizer."

  • Aqueous Waste: If dissolved in water, adjust pH to neutral (pH 7) using Sodium Bicarbonate before adding to the "Aqueous Organic" stream. The HCl moiety makes unadjusted solutions acidic.

References

  • PubChem. (n.d.). Compound Summary: 4-(Piperazin-1-yl)benzamide.[4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Piperazine. (Used for SAR sensitization logic).[8][9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)benzamide hydrochloride
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